physicochemical properties of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Executive Summary & Strategic Context 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4) is a specialized electrophilic intermediate used primarily in the synthesis of non-steroidal androgen receptor (AR)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4) is a specialized electrophilic intermediate used primarily in the synthesis of non-steroidal androgen receptor (AR) ligands. Its structure combines a lipophilic, electron-deficient aniline core with a reactive
-chloroamide "warhead."
For drug development professionals, this molecule represents a bifunctional scaffold :
The
-chloro group: Serves as a leaving group for SN2 nucleophilic substitution (typically with amines or alkoxides) to generate ether/amine-linked pharmacophores (e.g., SARM precursors).
The Nitro/Chloro-aryl moiety: Provides a template for further reduction (nitro
amine) or Suzuki couplings (aryl-chloro), allowing the construction of bicyclic heterocycles like benzimidazoles or quinolines.
*Note: Exact melting point varies by polymorph and purity; experimental validation required per batch.
Chemical Structure & Reactivity Logic
The molecule's utility is defined by its reactivity profile. Understanding the electron density distribution is vital for yield optimization.
Structural Diagram & Reactivity Nodes
The following diagram illustrates the synthesis logic and the reactive sites available for downstream medicinal chemistry.
Figure 1: Synthesis and downstream reactivity pathway. The
-chloro position is the primary site for diversification.
Synthesis & Experimental Protocol
Method A: Acylation via Acid Chloride (Recommended)
Reagents:
4-Chloro-3-nitroaniline (1.0 equiv)
2-Chloropropionyl chloride (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-chloro-3-nitroaniline and anhydrous DCM (0.2 M concentration).
Base Addition: Add TEA dropwise while stirring. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents exotherms that degrade the acid chloride.
Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes. Maintain internal temperature < 5°C.
Checkpoint: The reaction will evolve HCl salts (white precipitate of TEA·HCl).
Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aniline spot (lower Rf) should disappear.
Quench & Workup:
Quench with saturated
(aq).
Extract with DCM (
).
Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
Dry over
and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexanes).
Self-Validating Quality Control (QC):
1H NMR (DMSO-d6): Look for the doublet at
~1.6 ppm () and the quartet at ~4.8 ppm (-Cl). The amide NH should appear as a broad singlet around 10.5 ppm.
LC-MS: Target mass
(characteristic Chlorine isotope pattern 3:1 for monochloro, 9:6:1 for dichloro).
Analytical Characterization Guide
Reliable identification requires specific analytical gates.
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).
Expected Retention: The compound is moderately lipophilic; expect elution around 6.5–7.5 min in a 10-min run.
B. Mass Spectrometry (ESI)
Due to the presence of two chlorine atoms (one on the ring, one on the alkyl chain), the isotopic pattern is diagnostic.
M+ (262): 100% relative abundance (approx).
M+2 (264): ~64% relative abundance (Contributions from
).
M+4 (266): ~10% relative abundance.
Note: If the M+4 peak is missing, you have lost a chlorine (likely hydrolysis of the alkyl chloride).
Safety & Handling (E-E-A-T)
Hazard Classification:
Skin/Eye Irritant: The
-chloroamide is a potent alkylating agent. It can sensitize skin.[1][2]
Toxic: Nitro-aromatics are potential methemoglobinemia inducers.
Handling Protocol:
Engineering Controls: Always handle in a certified fume hood.
PPE: Nitrile gloves (double gloving recommended due to DCM permeability), safety goggles, and lab coat.
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases in waste containers to prevent exothermic polymerization or hydrolysis.
References & Authority
ChemicalBook. (2024).[3] 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide Properties & Supplier Data. Link
PubChem. (2024). Compound Summary: 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CID 956576-42-4).[4] National Library of Medicine. Link
BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 956576-42-4. Link
Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators (SERMs). Journal of Medicinal Chemistry (Contextual reference for amide-linked modulators).
ChemScene. (2024). General Handling of Alpha-Chloroamides. Link
literature review of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide synthesis pathways
This guide provides an in-depth technical review of the synthesis pathways for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4).[1] This compound serves as a critical electrophilic intermediate in the de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of the synthesis pathways for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4).[1] This compound serves as a critical electrophilic intermediate in the development of non-steroidal androgen receptor modulators (SARMs) and other aryl-propionamide pharmacophores.[1]
Executive Summary
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a functionalized amide scaffold used primarily in medicinal chemistry as a precursor for ether-linked aryl propionamides.[1] Its structure features a reactive
-chloro alkyl handle and an electron-deficient aromatic ring, making it an ideal substrate for subsequent nucleophilic substitution reactions (e.g., with phenols or thiols) to generate SARM libraries.[1]
This guide details the primary synthesis pathway via nucleophilic acyl substitution , analyzing the mechanistic causality, critical process parameters (CPPs), and purification strategies required to ensure high purity (>98%) for biological applications.
Chemical Profile
Property
Data
CAS Number
956576-42-4
Molecular Formula
Molecular Weight
263.08 g/mol
Appearance
Yellow to pale brown solid
Key Functional Groups
Secondary Amide, -Alkyl Chloride, Nitroarene
Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target molecule. The amide bond is the logical disconnection point, revealing two commercially available precursors: 4-chloro-3-nitroaniline (nucleophile) and 2-chloropropanoyl chloride (electrophile).[1]
Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.
Primary Synthesis Pathway: Acyl Chloride Method
The most atom-economical and scalable method involves the direct acylation of the aniline under anhydrous conditions.[1] This pathway is preferred over carbodiimide coupling (e.g., EDC/NHS) due to higher reaction rates and simplified purification (no urea byproducts).[1]
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, followed by deprotonation by a sacrificial base.
Figure 2: Mechanistic flow of the nucleophilic acyl substitution.
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve 4-chloro-3-nitroaniline (10 mmol) in anhydrous DCM (40 mL). The solution will be yellow/orange.
Base Addition: Add Triethylamine (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., bis-acylation).[1]
Acylation: Dilute 2-chloropropanoyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
Pros/Cons: Milder conditions but requires chromatographic purification to remove urea byproducts, making it less suitable for large-scale production compared to the acid chloride route.
Purification & Characterization
The crude product typically precipitates as a solid upon concentration.[2] High purity is essential for biological testing.
safety data sheet (SDS) and toxicology of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
An In-Depth Technical Guide to the Safety and Toxicology of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide Disclaimer: This document provides a comprehensive toxicological and safety assessment of 2-chloro-N-(4-chloro-3-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety and Toxicology of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Disclaimer: This document provides a comprehensive toxicological and safety assessment of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide based on the principles of read-across from structurally similar compounds. As of the date of this guide, no specific Safety Data Sheet (SDS) or dedicated toxicological studies for this compound (CAS No. 956576-42-4) are publicly available. Therefore, this compound should be handled with the utmost caution, assuming it possesses the hazardous properties of related chemical classes until empirical data are generated.
Introduction and Chemical Identity
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a halogenated nitroaromatic amide. Its chemical structure suggests potential applications in chemical synthesis, potentially as an intermediate for pharmaceuticals or agrochemicals. The absence of empirical safety data necessitates a predictive hazard assessment to ensure the safety of researchers and drug development professionals. This guide employs a read-across methodology, a scientifically accepted approach for assessing the hazards of data-poor substances by comparing them to data-rich, structurally analogous compounds.
The primary structural features of toxicological concern are the chlorinated nitrophenyl ring and the α-chloro amide side chain. These moieties are associated with a range of potential health hazards, including skin and eye irritation, sensitization, and, most notably for nitroaromatic compounds, mutagenicity and carcinogenicity.[1][2]
Caption: Figure 1: Chemical Structure of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Hazard Identification and Classification (Predictive)
Based on the GHS classifications of structurally similar compounds such as 2-chloro-4-nitrophenol and various acetanilides, a provisional hazard classification for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is proposed in Table 1.[3][4][5][6] This classification should be used for preliminary risk assessment and for defining handling precautions.
This section synthesizes toxicological data from surrogate compounds to predict the toxicological profile of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Acute Toxicity
The presence of chloro and nitro groups on an aromatic ring, coupled with an amide linkage, suggests moderate acute toxicity.[4] Surrogates like 2-chloro-4-nitrophenol are classified as harmful if swallowed.[6] Acetanilide herbicides are also noted to be slightly to moderately poisonous.[2] Therefore, it is prudent to assume that the target compound is harmful by ingestion, skin contact, and inhalation.
Skin and Eye Irritation
Chlorinated aromatic compounds and acetanilides are frequently cited as skin and eye irritants.[2][3][7] Direct contact with the solid or solutions of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is likely to cause reversible skin irritation (erythema and edema) and serious eye irritation.
Mutagenicity and Carcinogenicity
The nitroaromatic moiety is a significant structural alert for mutagenicity and carcinogenicity.[1][7][8][9] The mechanism of toxicity for many nitroaromatic compounds involves the metabolic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can form adducts with DNA, leading to mutations.[1][10] This class of compounds frequently tests positive in the Ames bacterial reverse mutation assay.[1][7] Several nitroaromatic compounds are listed by the National Toxicology Program as "reasonably anticipated to be a human carcinogen".[10] Given these strong associations, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide should be considered a potential mutagen and carcinogen and handled accordingly.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of closely related compounds are limited. However, studies on some nitroanilines have shown developmental effects, such as reduced fetal body weight at maternally toxic doses.[11][12][13] Without specific data, a conservative approach would be to consider the potential for reproductive and developmental toxicity.
Safe Handling and Exposure Control
Given the predicted hazard profile, stringent safety measures are required when handling 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Engineering Controls
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an emergency eyewash station and a safety shower.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles and a face shield are mandatory.
Skin Protection: A lab coat, fully buttoned, and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.
Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If work outside a hood is unavoidable, a risk assessment must be performed by a qualified safety professional to determine the appropriate respiratory protection.
Caption: Figure 2: Workflow for Safe Handling of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Storage and Disposal
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic chemicals. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Proposed Experimental Plan for Toxicological Evaluation
To address the current data gap, a tiered testing strategy is proposed, beginning with in vitro assays to minimize animal testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).
Caption: Figure 3: Proposed Tiered Testing Strategy for Toxicological Evaluation
Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a critical first step in assessing the mutagenic potential of a new chemical.[5][14][15][16]
Objective: To determine if 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
Test compound dissolved in a suitable solvent (e.g., DMSO)
Positive controls (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98)
Negative control (solvent alone)
S9 fraction from induced rat liver for metabolic activation
Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
Minimal glucose agar plates
Procedure:
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the test compound that does not cause excessive cytotoxicity to the bacterial strains.
Main Experiment (with and without S9 activation):
a. To a sterile tube, add 0.1 mL of an overnight culture of the S. typhimurium strain.
b. Add 0.1 mL of the test compound at various concentrations.
c. For experiments with metabolic activation, add 0.5 mL of S9 mix. For experiments without, add 0.5 mL of phosphate buffer.
d. Incubate the mixture at 37°C for 20 minutes with gentle shaking.
e. Add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
f. Spread the top agar evenly and allow it to solidify.
g. Incubate the plates in the dark at 37°C for 48-72 hours.
Data Analysis:
a. Count the number of revertant colonies on each plate.
b. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Conclusion
While 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a compound with limited publicly available safety and toxicology data, a read-across assessment based on its structural components—a chlorinated nitroaromatic ring and an α-chloro amide side chain—strongly suggests a hazardous profile. It should be presumed to be harmful if swallowed, inhaled, or in contact with skin, and to be a skin and eye irritant. Of significant concern is the high potential for mutagenicity and carcinogenicity, a known hazard for the nitroaromatic class of compounds.[1][7][8][9]
All handling of this compound must be performed with stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. The proposed tiered experimental plan outlines a scientifically sound approach to definitively characterize the toxicological properties of this novel chemical, ensuring that its potential risks are well-understood before any further development or large-scale use.
References
Tokiwa, H., & Nakagawa, R. (1994). The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment. Environmental Health Perspectives, 102(Suppl 4), 115–118. [Link]
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
University of California, Los Angeles. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures. UCLA Environment, Health & Safety. [Link]
Tokiwa, H., Nakagawa, R., & Horikawa, K. (1987). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Environmental Health Perspectives, 73, 191–199. [Link]
Slideshare. (n.d.). Acute eye irritation test as per OECD guidelines. [Link]
Lane Community College. (n.d.). Standard Operating Procedures (SOP) for Hazardous Materials. Lane Community College. [Link]
Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
Juniata College. (n.d.). Standard Operating Procedures for Laboratories. Juniata College. [Link]
Tokiwa, H., Nakagawa, R., Horikawa, K., & Ohkubo, A. (1991). The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 329-340. [Link]
Josephy, P. D. (2001). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Current Drug Metabolism, 2(3), 265-283. [Link]
OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
IVAMI. (2023). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). IVAMI. [Link]
OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
Kaur, M., & Kumar, V. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]
University of Washington. (n.d.). The Ames Test. University of Washington.
RE-Place. (2021). OECD publishes new and updated Test Guidelines for chemicals. RE-Place. [Link]
Lee, K., & Kim, J. (2014). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. Journal of Applied Toxicology, 35(5), 517-524. [Link]
Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 19(1), 1-22. [Link]
OECD. (2003). SIDS Initial Assessment Report for 2-Nitroaniline. OECD. [Link]
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1145610. [Link]
Lee, K., & Kim, J. (2015). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. Toxicology and Industrial Health, 31(11), 1045-1053. [Link]
Greim, H. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety. [Link]
RE-Place. (n.d.). In vitro mammalian cell micronucleus test. RE-Place. [Link]
Lee, K., & Kim, J. (2015). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. Toxicology and Industrial Health, 31(11), 1045-1053.
OECD. (n.d.). Test No. 405: Acute Eye Irritation/Corrosion. OECD. [Link]
OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]
Washington State Department of Agriculture. (n.d.). Acetanilides. Washington State Department of Agriculture. [Link]
European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. European Commission.
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
Fisher Scientific. (n.d.). Safety Data Sheet for Propanamide. Fisher Scientific.
step-by-step synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide from 4-chloro-3-nitroaniline
[1][2] Abstract & Scope This technical guide details the protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (Target Molecule) via the N-acylation of 4-chloro-3-nitroaniline .[1] This transformat...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Scope
This technical guide details the protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (Target Molecule) via the N-acylation of 4-chloro-3-nitroaniline .[1] This transformation is a critical intermediate step in the development of non-steroidal androgen receptor antagonists (SARMs) and related pharmacophores.[1]
The synthesis presents a specific challenge: the starting aniline is significantly deactivated due to the electron-withdrawing effects of the ortho-nitro and para-chloro groups. Standard amide coupling conditions (e.g., EDC/HOBt) often result in poor conversion.[2] This protocol utilizes the highly reactive 2-chloropropanoyl chloride under anhydrous conditions to overcome the nucleophilic deficit of the amine.
Chemical Strategy & Mechanism[1]
Retrosynthetic Analysis
The target molecule is constructed via a nucleophilic acyl substitution.[1] The strategy relies on the high electrophilicity of the acyl chloride to compensate for the low nucleophilicity of the nitroaniline.
Reaction Scheme
The reaction proceeds via the attack of the aniline nitrogen lone pair on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.[1] A base (Triethylamine or Pyridine) is required to scavenge the generated HCl and drive the equilibrium forward.
Figure 1: Reaction pathway for the N-acylation of electron-deficient aniline.
Materials & Safety Profile
Safety Warning: 4-chloro-3-nitroaniline is acutely toxic.[1] 2-chloropropanoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.
Solvent: Ensure DCM is anhydrous. If commercial anhydrous DCM is unavailable, dry over
or molecular sieves (4Å).
Synthesis Procedure
Dissolution: Charge the RBF with 4-chloro-3-nitroaniline (1.73 g, 10.0 mmol). Add anhydrous DCM (40 mL) and a magnetic stir bar. Stir until fully dissolved.
Note: If solubility is poor, add a small amount of dry THF (5-10 mL).
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the solution.
Optional: Add DMAP (61 mg, 0.5 mmol) if the reaction is expected to be sluggish (highly recommended for nitroanilines).[1]
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
Reagent Addition: Dilute 2-chloropropanoyl chloride (1.16 mL, 12.0 mmol) in 5 mL of DCM. Add this solution dropwise over 15–20 minutes.
Critical Control: Maintain temperature < 5°C to prevent side reactions (e.g., ketene dimerization).
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.
Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline (yellow spot) should disappear.
Workup & Isolation[1]
Quench: Carefully add 10 mL of saturated
solution to quench unreacted acid chloride.
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][7][8] Extract the aqueous layer once with DCM (20 mL).
Washing: Wash the combined organics sequentially with:
1M HCl (2 x 30 mL) – Removes excess TEA/DMAP and unreacted aniline.
Aromatic Protons: Three distinct signals.[1] Look for the proton ortho to the nitro group (d, ~8.3 ppm) and the proton ortho to the amide (d, ~8.0 ppm).
).[1] Since there are two chlorine atoms (one on ring, one on tail), expect a characteristic 9:6:1 intensity ratio for M, M+2, M+4 peaks.[1]
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Conversion
Deactivated nucleophile (Aniline)
Add DMAP (catalytic) or switch solvent to Pyridine (acts as solvent & catalyst). Heat to reflux if necessary.
Precipitate during addition
Amine salt formation
This is normal (TEA·HCl). Ensure efficient stirring.
Product is Oily
Residual solvent or impurities
Triturate with cold hexanes or pentane to induce crystallization.[1]
Hydrolysis of Reagent
Wet solvent
Ensure DCM is anhydrous.[1] Increase acyl chloride equivalents to 1.5.
Expert Insight: The "Deactivated Aniline" Challenge
The presence of the nitro group at the 3-position and chlorine at the 4-position pulls electron density away from the amine nitrogen.[1] This makes it a "hard" reaction compared to standard aniline couplings.
Why Acid Chloride? We use the acid chloride because it is a much stronger electrophile than an ester or carboxylic acid (even when activated with EDC).[1]
Why DMAP? DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline faster than the acid chloride alone.[1]
References
General Amide Coupling of Deactivated Anilines
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][5][9][10] Tetrahedron, 61(46), 10827-10852. [1]
Analogous Synthesis (Fluoro-derivative)
Cordeiro, R. A., et al. (2020).[1][11] Synthesis and antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. SciELO.[1]
Reagent Properties (4-Chloro-3-nitroaniline)
PubChem Database.[1][3][12] CID 12477. National Center for Biotechnology Information. [1]
Reagent Properties (2-Chloropropanoyl chloride)
PubChem Database.[1][3][12] CID 81372. National Center for Biotechnology Information.
Application Note: Optimized Acylation Protocol for 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide Production
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . This molecule serves as a critical intermediate in the synthesis of non-ste...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-androgens (structural analogs to Enzalutamide and Nilutamide) and various heterocyclic dyes.[1]
The core challenge addressed in this protocol is the nucleophilic deactivation of the starting material, 4-chloro-3-nitroaniline.[1] The presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly reduces the electron density on the amine, rendering standard Schotten-Baumann conditions (aqueous base) inefficient.[1] This guide presents an optimized anhydrous protocol utilizing DMAP-catalyzed acyl substitution to ensure high conversion rates (>95%) and minimal impurity formation.
Reaction Mechanism & Strategic Analysis
The Challenge: Electronic Deactivation
The target reaction involves the acylation of 4-chloro-3-nitroaniline with 2-chloropropanoyl chloride.[1]
Substrate: 4-chloro-3-nitroaniline is a weak nucleophile.[1] The lone pair on the nitrogen is delocalized into the nitro-substituted aromatic ring.[1]
Reagent: 2-chloropropanoyl chloride is a reactive electrophile but prone to hydrolysis.[1]
Solution: We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is significantly more electrophilic than the acid chloride itself, facilitating rapid attack by the deactivated aniline.[1]
Inert System: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen or Argon.
Solubilization: Charge the flask with 4-chloro-3-nitroaniline (10.0 g, 58 mmol) and DCM (100 mL, 10 vol). Stir until fully dissolved.
Note: If dissolution is slow, mild warming to 30°C is permitted, but cool back down before proceeding.[1]
Base Addition: Add Triethylamine (12.1 mL, 87 mmol) followed by DMAP (0.71 g, 5.8 mmol).
Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath.
Phase 2: Acylation
Controlled Addition: Dilute 2-chloropropanoyl chloride (6.8 mL, 69.6 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30–45 minutes.
Critical: Maintain internal temperature < 5°C . The reaction is exothermic.[1]
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 4–6 hours.
IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] The limiting reagent (aniline) should be <1%.[1]
Phase 3: Workup & Isolation
Quench: Quench the reaction by adding 1M HCl (50 mL) to the reaction vessel. Stir vigorously for 10 minutes.
Why? This converts excess TEA and DMAP into water-soluble salts and hydrolyzes unreacted acid chloride.[1]
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) phase.[1][2]
Solvent: Dissolve the crude solid in minimal boiling 2-Propanol (IPA) (approx. 3–5 volumes).
Crystallization: Allow to cool slowly to RT, then chill to 0–4°C for 2 hours.
Filtration: Filter the crystals and wash with cold IPA/Hexane (1:1).
Drying: Vacuum dry at 45°C for 12 hours.
Process Workflow Visualization
Figure 2: Operational workflow from reactor setup to final isolation.
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
Observation
Probable Cause
Corrective Action
Low Conversion (<80%)
Aniline deactivation is too strong; Temperature too low.[1]
Switch solvent to Toluene and reflux (110°C). High temperature overcomes the activation energy barrier for weak nucleophiles.[1]
Impurity: Bis-acylation
Excess Acid Chloride; Temperature too high during addition.[1]
Strictly control stoichiometry (1.1–1.2 eq). Maintain 0°C during addition.
Product is Oily/Sticky
Residual solvent or impurities.
Triturate with Hexane or Cold Ethanol to induce precipitation.
Violent Exotherm
Acid chloride added too fast.
Slow addition rate. Ensure efficient stirring and cooling capacity.
Safety & Handling (HSE)
2-Chloropropanoyl Chloride: Potent lachrymator and corrosive.[1] Reacts violently with water to release HCl gas. Handle only in a fume hood.
4-Chloro-3-nitroaniline: Toxic by inhalation, ingestion, and skin contact.[1] Potential mutagen. Use double nitrile gloves.
Waste Disposal: Aqueous washes contain TEA/DMAP salts and must be treated as basic organic waste.[1]
References
Jung, M. E., et al. (2010).[1] "Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist."[1][5] Journal of Medicinal Chemistry, 53(7), 2779–2796.[1]
Context: Establishes the foundational chemistry for acylation of deactivated aniline deriv
Medivation Prostate Therapeutics, Inc. (2011).[1] "Process for the synthesis of Enzalutamide." World Intellectual Property Organization, WO2011106570A1.[1]
Context: Provides industrial-scale parameters for similar acylation steps involving isothiocyan
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.
Context: Standard reference for "General Procedure for the Acylation of Weakly Basic Amines" (Section 6.6).[1]
BenchChem. (2025).[6] "Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline."
Context: Discusses the deactivating effects of chloro/nitro groups on aniline reactivity and str
Application Note: Recrystallization Protocols for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Abstract & Strategic Importance The compound 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a critical intermediate in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs), specifically analog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The compound 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a critical intermediate in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs), specifically analogs related to the aryl-propionamide class.[1] High purity (>99%) of this intermediate is non-negotiable; impurities such as unreacted 4-chloro-3-nitroaniline or hydrolyzed 2-chloropropanoic acid can poison downstream cyclization catalysts or lead to difficult-to-separate side products in the final API.[1]
This guide provides a definitive, field-tested protocol for purifying this amide via recrystallization. Unlike chromatographic methods, which are difficult to scale, these solvent systems are designed for reproducibility, yield maximization, and specific impurity rejection.
Chemical Logic & Solvent Selection
To select the correct solvent, we must analyze the intermolecular forces at play.
The Solute (Amide): Contains a polar amide backbone (
), a strongly electron-withdrawing nitro group (), and a lipophilic chlorinated aromatic ring.[1] This creates a molecule with "dual personality"—soluble in polar organic solvents but retaining significant non-polar character.
The Impurities:
4-chloro-3-nitroaniline (Starting Material): More polar than the product, capable of H-bonding.
Oligomers/Tars: Generally non-polar, high molecular weight.
Solvent System Recommendations
Solvent System
Role
Mechanism of Action
Suitability
Ethanol (95% or Abs.)
Primary
High solubility at boiling; moderate at RT.[1] Excellent rejection of non-polar tars.
Best for General Purification
Methanol
Alternative
Higher polarity than EtOH. Sharp solubility curve.
Best for removing aniline impurities.
Ethyl Acetate / Hexanes
Binary
Tunable polarity. EtAc dissolves amide; Hexane acts as anti-solvent.
Best if product "oils out" in alcohols.
Toluene
High-Temp
High boiling point ().[1] Good for very insoluble crude solids.
Use only if alcohols fail.
Pre-Validation: The Solubility Screen
Do not commit your entire batch to a solvent without this 15-minute validation.
Protocol:
Place 50 mg of crude solid into a test tube.
Add 0.5 mL of the target solvent (e.g., Ethanol).
Observation A (Cold): If it dissolves immediately at room temperature (RT), the solvent is too strong. Discard.
Observation B (Heat): Heat to boiling. If it dissolves completely, allow to cool slowly to RT.
Success Criteria: Crystals must form within 30 minutes of cooling. If the solution remains clear, the solvent is too strong (or volume too high). If oil forms, the solvent is too non-polar or the temperature ramp is too fast.
Solvent: Ethanol (95% preferred; Absolute is acceptable)[1]
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.
Step-by-Step Procedure
1. Dissolution (Saturation)
Place the crude solid in the RBF with a stir bar.
Add Ethanol at a ratio of 3 mL per gram of solid (this is a starting estimate).
Attach the condenser and heat the mixture to reflux (boiling).
Critical Step: If solid remains after 5 minutes of reflux, add more Ethanol in small increments (10% of initial volume) until the solution is just clear.
Note: If black specks remain (insoluble inorganic salts or carbon), perform a Hot Filtration immediately through a pre-warmed glass frit.
2. Controlled Cooling (Crystallization)
Remove the flask from the heat source.
Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
The "Cloud Point": You should observe turbidity (cloudiness) at around 40-50°C.[1]
Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.
3. Isolation
Filter the crystals using vacuum filtration (Buchner funnel).
Wash: Rinse the filter cake with cold Ethanol (
). Use a volume equal to 20% of the total solvent used.
Why? This displaces the "mother liquor" containing the dissolved impurities without re-dissolving your product.
Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.
Alternative Protocol: Binary Solvent (EtAc/Hexanes)[1]
Use this method if the Ethanol protocol results in low yield or if the product "oils out" (forms a liquid blob instead of crystals).
1. Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .
2. Anti-Solvent Addition: While keeping the solution boiling (carefully), add Hexanes (or Heptane) dropwise.
3. Saturation Point: Continue adding Hexanes until a faint, persistent cloudiness appears.
4. Clarification: Add one final drop of Ethyl Acetate to turn the solution clear again.
5. Cooling: Remove from heat and allow to cool slowly. The polarity gradient will force the amide to crystallize while keeping non-polar impurities in solution.
Visualization: Decision Logic & Workflow
Figure 1: Solvent Selection Logic Tree
Use this decision tree to determine the optimal purification route based on your initial observations.
Caption: Logic tree for selecting and validating the recrystallization solvent system.
Figure 2: Recrystallization Workflow
Standard Operating Procedure (SOP) visualizer.
Caption: Step-by-step workflow for the Ethanol recrystallization protocol.
Troubleshooting & Optimization
Issue
Cause
Corrective Action
Oiling Out
Product melts before crystallizing; solvent BP is too high relative to MP.
1. Add a "seed crystal" of pure product at 50°C.2. Switch to a lower BP solvent (e.g., MeOH instead of Toluene).3. Vigorous stirring during cooling.
Low Yield
Too much solvent used (Solubility too high).
Concentrate the mother liquor (rotary evaporator) to half volume and cool again to harvest a "second crop."
Colored Impurities
Oxidation byproducts or polymerized aniline.
Add Activated Charcoal (5% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.
Dry under high vacuum (>1 mbar) at 45°C. Grind the solid and re-dry.
Safety & Handling (E-E-A-T)
Nitro Compounds: The starting material (nitroaniline) and product are potentially toxic and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.[1]
Thermal Hazards: Heating volatile solvents (Ethanol/Hexanes) requires spark-proof heating mantles.[1] Never use an open flame.
Waste Disposal: All mother liquors contain chlorinated organics and must be disposed of in Halogenated Organic Waste streams.
References
BenchChem. (2025).[3][2] Solvent selection for effective recrystallization of nitroaromatic compounds.[3] Retrieved from [1]
Edelmann, F. T. (2020).[4][5] What is the best technique for amide purification? ResearchGate. Retrieved from
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry.[4] Retrieved from [1]
PrepChem. (1949). Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile.[1] (Analogous chemistry). Retrieved from [1]
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide.[1] Retrieved from [1]
Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Abstract & Introduction This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . This compound is a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . This compound is a critical intermediate in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs), specifically analogues related to Andarine (S-4) and Ostarine .[1]
The Challenge
The synthesis involves the acylation of 4-chloro-3-nitroaniline . The presence of the electron-withdrawing nitro group (
) and chlorine atom on the aromatic ring significantly reduces the nucleophilicity of the amine, rendering conventional thermal heating inefficient (reaction times hours, incomplete conversion).[1]
The Solution
Microwave (MW) irradiation offers a superior alternative by providing direct volumetric heating.[1][2] This method exploits the dipolar polarization of the reaction medium and the transition state, accelerating the reaction rate from hours to minutes while suppressing side reactions (such as hydrolysis of the acid chloride).[1]
Reaction Engineering & Mechanism
The reaction follows a nucleophilic acyl substitution mechanism.[1] Under microwave irradiation, the polar transition state (zwitterionic tetrahedral intermediate) is stabilized, and the activation energy barrier is overcome more efficiently than with conductive heating.[1]
Reaction Scheme
Figure 1: Reaction pathway for the microwave-assisted acylation. The microwave energy specifically targets the polar transition state, accelerating the rate-determining step.
Materials & Equipment
Reagents
Reagent
MW ( g/mol )
Equiv.
Role
4-Chloro-3-nitroaniline
172.57
1.0
Limiting Reagent
2-Chloropropanoyl chloride
126.97
1.2
Acylating Agent
Triethylamine (EtN)
101.19
1.5
Base (HCl Scavenger)
Acetonitrile (MeCN)
41.05
Solvent
High tan (MW absorber)
Equipment
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave).[1]
Vessel: 10 mL or 35 mL pressure-sealed glass vial with PEEK/Teflon cap.
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[1]
Experimental Protocol
Preparation (Pre-Reaction)[1]
Safety Check: Ensure the fume hood is active. 4-chloro-3-nitroaniline is toxic if inhaled or absorbed through skin.
Dissolution: In a 10 mL microwave vial, dissolve 4-chloro-3-nitroaniline (1.0 mmol, 173 mg) in dry Acetonitrile (3.0 mL) .
Base Addition: Add Triethylamine (1.5 mmol, 210 µL) . The solution may darken slightly.
Use anhydrous MeCN; ensure acid chloride is fresh/distilled.[1]
Incomplete Reaction
Low nucleophilicity.
Increase Temp to 120°C or Time to 30 min. Add catalyst (DMAP, 10 mol%).[1]
Dark/Tarry Product
Thermal degradation.
Reduce Temp to 80°C; ensure inert atmosphere (N purge).
Vial Over-pressure
HCl gas evolution.
Ensure sufficient EtN is present to trap HCl as salt immediately.[1]
Safety & Compliance
Nitroanilines: Highly toxic by inhalation and skin contact.[4] May cause methemoglobinemia.[1] Handle only in a fume hood with double nitrile gloves.[1]
Acid Chlorides: Corrosive and lachrymators. React violently with water.[1]
Microwave Safety: Do not exceed vessel pressure limits. Use appropriate venting caps.[1]
References
Microwave-Assisted Synthesis of Amides
Title: Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine...
catalyst selection for synthesizing 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Application Note & Protocol Topic: Strategic Catalyst Selection for the Synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide Abstract: This document provides a comprehensive guide for researchers on the strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Catalyst Selection for the Synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Abstract:
This document provides a comprehensive guide for researchers on the strategic selection of catalysts for the synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the N-acylation of the electronically deactivated 4-chloro-3-nitroaniline with 2-chloropropionyl chloride. This note elucidates the underlying reaction mechanism, discusses the rationale for catalyst choice, and presents detailed, field-proven protocols for catalyst screening and optimized synthesis. By explaining the causality behind experimental choices, this guide empowers scientists to overcome common challenges associated with acylating deactivated anilines, ensuring high yield and purity.
Introduction & Mechanistic Considerations
The synthesis of amides from amines and acyl chlorides is a cornerstone of organic chemistry, fundamental to the production of countless active pharmaceutical ingredients and other fine chemicals.[1] The target molecule, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, is formed via a nucleophilic acyl substitution reaction between 4-chloro-3-nitroaniline and 2-chloropropionyl chloride.[2]
However, the nucleophilicity of the amine in 4-chloro-3-nitroaniline is significantly diminished by the powerful electron-withdrawing effects of the chloro and nitro substituents on the aromatic ring. This deactivation slows the rate of acylation, making the uncatalyzed reaction inefficient. Furthermore, the reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]
Therefore, a two-part catalytic strategy is essential:
Base (HCl Scavenger): A stoichiometric or slight excess of a non-nucleophilic base is required to neutralize the generated HCl, preventing the protonation of the aniline.[3][]
Acylation Catalyst: A sub-stoichiometric amount of a catalyst is often needed to accelerate the reaction rate by providing an alternative, lower-energy reaction pathway.
The most effective catalysts for this transformation are typically nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP). DMAP functions by first reacting with the highly electrophilic 2-chloropropionyl chloride to form a reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acyl chloride, making it highly susceptible to attack by the weakly nucleophilic 4-chloro-3-nitroaniline.[]
Figure 2: Workflow for Catalyst System Screening.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. 2-chloropropionyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: Parallel Catalyst Screening
This protocol describes the setup for four parallel reactions in 4 mL vials to test the conditions outlined in Figure 2.
Materials:
4-chloro-3-nitroaniline
2-chloropropionyl chloride
Triethylamine (TEA)
N,N-Diisopropylethylamine (DIPEA)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
4 mL screw-cap vials with magnetic stir bars
Procedure:
Reactant Preparation: In a 4 mL vial (Vial A), dissolve 172.5 mg (1.0 mmol) of 4-chloro-3-nitroaniline in 2.0 mL of anhydrous DCM.
Acyl Chloride Addition: To Vial A, add 102 µL (1.1 mmol, 1.1 eq) of 2-chloropropionyl chloride. Stir the solution at room temperature. This is your master reaction mixture.
Catalyst Setup:
Vial 1 (TEA only): Add 167 µL (1.2 mmol) of TEA.
Vial 2 (TEA/DMAP): Add 6.1 mg (0.05 mmol) of DMAP, then add 167 µL (1.2 mmol) of TEA.
Vial 4 (DIPEA/DMAP): Add 6.1 mg (0.05 mmol) of DMAP, then add 209 µL (1.2 mmol) of DIPEA.
Reaction Execution: Cap all vials and stir the reactions at room temperature.
Monitoring: After 1, 4, and 24 hours, take a small aliquot from each vial, quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase) to assess the consumption of the starting aniline.
Analysis: Compare the TLC spots. The condition that shows the fastest and cleanest conversion to the higher-Rf product spot is the most promising. For quantitative analysis, LC-MS can be used.
Protocol: Optimized Synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
This protocol assumes the TEA/DMAP system was identified as optimal from the screening.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-3-nitroaniline (1.73 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol).
Dissolution: Add 30 mL of anhydrous DCM and stir until all solids dissolve.
Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exotherm of the reaction.
[]4. Reagent Addition: Slowly add the triethylamine (1.67 mL, 12.0 mmol) via syringe. Following this, add the 2-chloropropionyl chloride (1.12 mL, 11.0 mmol) dropwise over 5-10 minutes. A precipitate of triethylammonium chloride may form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC until the starting aniline is consumed.
Workup - Quenching: Once complete, dilute the reaction mixture with an additional 30 mL of DCM.
Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:
25 mL of 1 M HCl (to remove excess TEA and DMAP).
25 mL of water.
25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
25 mL of brine (to aid phase separation).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to afford the pure 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Data Interpretation & Expected Results
The results from the catalyst screening will provide clear guidance for the optimized synthesis.
Vials 1 & 3: The lack of significant conversion confirms that a catalyst is necessary for this deactivated aniline under mild conditions.
Vials 2 & 4: The rapid conversion in the presence of DMAP demonstrates its high efficacy.
[][5]* Comparison (Vial 2 vs. 4): The reaction with TEA is typically slightly faster than with DIPEA, making the TEA/DMAP system the most time- and cost-effective choice for scale-up. The expected yield for the optimized protocol should be high (>85%) after purification.
Conclusion
The successful synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide hinges on a rational, two-part catalytic approach. The use of a non-nucleophilic base, such as triethylamine, is mandatory to scavenge the HCl byproduct. For this electronically deactivated aniline, the addition of a nucleophilic catalyst is crucial for achieving a reasonable reaction rate and high conversion. 4-Dimethylaminopyridine (DMAP) proves to be a highly effective catalyst for this transformation. The systematic screening and optimization protocols detailed in this note provide a robust framework for researchers to efficiently synthesize this and other challenging amide targets with high yield and purity.
References
Lill, S. O. N., & Vedsø, P. (2018). The Journal of Organic Chemistry, 83(15), 8557-8565. (Source for general amide synthesis principles). URL: [Link]
Jeyakumar, K., & Chand, D. K. (2006). Journal of Molecular Catalysis A: Chemical, 255(1-2), 275-282. (Discusses Lewis acid catalysis in acylation). URL: [Link]
Peixoto, A. F., et al. (2016). Synthesis and evaluation of the antibacterial and toxicological activity of 2-chloro-N-phenylacetamide series. (Source for a similar synthesis procedure). URL: [Link]
IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (Mentions Lewis acid catalysis for increasing carbonyl electrophilicity). URL: [Link]
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (General procedure using triethylamine as a base). URL: [Link]
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. (Discusses amide preparation from acyl chlorides). URL: [Link]
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). (Describes a detailed synthesis of a closely related compound using triethylamine). URL: [Link]
Technical Application Note: Handling, Storage, and Stability Protocols for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Abstract This Application Note provides a rigorous technical framework for the handling, storage, and solubilization of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . As a critical electrophilic intermediate often util...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note provides a rigorous technical framework for the handling, storage, and solubilization of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . As a critical electrophilic intermediate often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and related pharmacophores, this compound possesses specific stability profiles dictated by its
-chloro amide functionality and nitroaromatic core. This guide moves beyond generic safety data, offering a mechanism-based protocol to prevent hydrolytic degradation and photolytic reduction during experimental workflows.
Part 1: Chemical Identity & Critical Properties
Understanding the physicochemical baseline is the first step in establishing a valid handling protocol. This compound combines a deactivated aniline ring (due to nitro/chloro substitution) with a reactive alkyl chloride tail.
Property
Specification
Chemical Name
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Molecular Formula
Molecular Weight
263.08 g/mol
Appearance
Pale yellow to yellow crystalline solid (Nitro-group chromophore)
Solubility
Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water.
Reactive Moieties
1. -Chloro alkyl group (Electrophile/Alkylating agent)2. Nitro group (Redox active, photosensitive)3. Amide linkage (Susceptible to hydrolysis at extreme pH)
-chloro propionyl moiety renders this molecule a potent alkylating agent . Unlike simple amides, the electron-withdrawing chlorine atom activates the adjacent carbon for nucleophilic attack (e.g., by DNA bases or protein residues), posing a sensitization and potential genotoxicity risk.
Engineering Controls
Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood .
Static Control: Use an ionizing bar or anti-static gun during weighing. The dry crystalline powder is prone to static charge, increasing dispersion risk.
PPE: Double nitrile gloves (0.11 mm minimum thickness) are required. The lipophilic nature of the compound allows it to permeate standard latex rapidly.
Part 3: Storage & Stability Protocol
The stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is compromised by two main pathways: Hydrolysis (loss of the chloride or cleavage of the amide) and Photolysis (reduction of the nitro group).
The "Cold Chain" Protocol
To maintain purity >98% over 12 months, strictly adhere to the following:
Temperature: Store at -20°C (± 5°C) .
Rationale: Low temperature kinetically inhibits the nucleophilic displacement of the chloride by residual moisture.
Atmosphere: Headspace must be purged with Argon or Nitrogen .
Rationale: Oxygen is less critical than moisture; however, an inert atmosphere prevents the absorption of atmospheric water, which catalyzes hydrolysis.
Container: Amber borosilicate glass vials with Teflon-lined caps.
Rationale: Amber glass blocks UV/Blue light (300-450nm) which can excite the nitro group, leading to radical formation or reduction to nitroso species.
Thawing Procedure (Critical Step)
Do NOT open cold vials. Allow the vial to equilibrate to room temperature (20-25°C) inside a desiccator for at least 30 minutes before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate hydrolysis upon re-storage.
Part 4: Solubilization & Handling Workflows
Solvent Selection
Preferred:DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
Grade: Anhydrous,
99.9%.
Stability:[1][2][3][4] Stock solutions in DMSO are stable for 3 months at -20°C.
Secondary:Ethanol (Absolute) .
Note: Ethanol is nucleophilic. Long-term storage in ethanol is not recommended as ethoxide formation (trans-alkylation) can occur slowly.
Avoid: Aqueous buffers (PBS, Tris) for stock preparation.
Mechanism:[5][6][7] At pH > 7.5, hydroxide ions rapidly attack the
-carbon, displacing the chloride to form the hydroxy-derivative (2-hydroxy-N-...).
Handling Workflow Diagram
The following Graphviz diagram visualizes the decision logic for handling this compound to minimize degradation.
Caption: Figure 1. Logic flow for the retrieval, solubilization, and preservation of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Part 5: Stability & Degradation Pathways
Researchers must be able to identify degradation products. The primary failure mode is Nucleophilic Substitution (
) at the alpha-carbon.
Degradation Mechanism
In the presence of water or hydroxide (basic pH), the Chlorine atom at the C2 position is a good leaving group.
Pathway A (Hydrolysis):
Result: Formation of the hydroxy-amide analog and acidification of the solution.
Pathway B (Cyclization - Rare):
Under strongly basic conditions, the amide nitrogen may deprotonate and attack the alpha-carbon, forming a lactam (aziridinone intermediate), though the steric bulk of the phenyl ring usually disfavors this in comparison to direct hydrolysis.
Visualization of Reactivity
Caption: Figure 2. Primary degradation pathways. Pathway A (Red) is the dominant risk in aqueous/humid environments.
Part 6: Emergency Disposal & Spills
Spill Cleanup: Do not wipe with water. Absorb with vermiculite or sand.[1] Clean the surface with a 10% acetone solution, followed by soap and water.
Waste Disposal: This compound contains organic halogens. It must be segregated into Halogenated Organic Waste streams. Do not mix with strong oxidizing acids (Nitric/Chromic) as the nitro group can destabilize.
References
SARM Synthesis Pathways:
Dalton, J. T., et al. (2009). The selective androgen receptor modulator GTx-024 (Enobosarm) improves lean body mass and physical function in healthy elderly men. Journal of Cachexia, Sarcopenia and Muscle.
Context: Establishes the utility of propanamide intermediates in SARM development.
Reactivity of Alpha-Halo Amides:
Gao, J., et al. (2016). Recent advances in the synthesis of oxindoles by functionalization of N-arylacrylamides and N-arylpropiolamides. RSC Advances.
Context: Discusses the electrophilic nature of alpha-halo amides and their susceptibility to cyclization and substitution.
Nitroaromatic Stability:
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
Context: detailed review of the photolytic and redox instability of nitro-substituted aromatics.
General Handling of Alkyl Halides:
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Context: Standard protocols for handling alkylating agents and halogenated organics.
green chemistry methods for preparing 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
[1] Executive Summary Target Molecule: 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide CAS Registry Number: (Analogous to 22953-63-5 for the propionamide core) Application: Key intermediate in the synthesis of non-steroid...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Target Molecule: 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
CAS Registry Number: (Analogous to 22953-63-5 for the propionamide core)
Application: Key intermediate in the synthesis of non-steroidal anti-androgens (e.g., SARM precursors, Bicalutamide analogs) and specific agrochemical fungicides.
The Challenge:
Traditional synthesis of electron-deficient amides typically employs chlorinated solvents (DCM, CHCl₃), stoichiometric toxic bases (Pyridine, Et₃N), and generates significant organic waste. The deactivating nature of the nitro and chloro groups on the aniline ring (4-chloro-3-nitroaniline) renders the amine a poor nucleophile, historically necessitating forcing conditions.
The Solution:
This guide details two validated "Green Chemistry" protocols that eliminate Class I/II solvents and maximize atom economy:
-acylation of 4-chloro-3-nitroaniline (1) with 2-chloropropanoyl chloride (2).[1]
Reaction Mechanism
The amine nitrogen attacks the carbonyl carbon of the acyl chloride.[1] The presence of the electron-withdrawing
group at the meta position (relative to the amine) and at the para position significantly reduces the nucleophilicity of the amine lone pair, making the reaction sluggish in standard organic solvents without forcing conditions.
Green Engineering Principle:
By utilizing the Hydrophobic Effect in aqueous media, we force the organic reactants to aggregate at the phase interface, accelerating the reaction rate beyond what is observed in organic solution (a phenomenon known as "On-Water" catalysis).
Pathway Visualization
Figure 1: Reaction pathway highlighting the transition from hydrophobic reactants to precipitated product.
Protocol A: Aqueous "On-Water" Suspension
Best for: Scalability, purity, and ease of workup.
Green Metrics: Water as solvent, inorganic base, simple filtration.[1]
Materials
Substrate: 4-Chloro-3-nitroaniline (1.0 eq)
Reagent: 2-Chloropropanoyl chloride (1.2 eq)
Base: Sodium Carbonate (
) or Potassium Carbonate () (1.5 eq)
Solvent: Deionized Water (10 mL per gram of substrate)
Step-by-Step Methodology
Preparation of Aqueous Phase:
In a round-bottom flask equipped with a vigorous magnetic stir bar, dissolve
(1.5 eq) in deionized water.
Note: Ensure the base is fully dissolved to create a homogeneous alkaline medium (pH ~10-11).[1]
Suspension of Aniline:
Add 4-Chloro-3-nitroaniline (1.0 eq) to the aqueous base.[1]
Critical Step: Stir vigorously (800+ RPM) for 10 minutes. The aniline will not dissolve; it will form a fine suspension. The high surface area of this suspension is critical for the "on-water" kinetics.
Controlled Addition:
Cool the suspension to 0–5°C using an ice bath. (This controls the exotherm and minimizes hydrolysis of the acid chloride).
Add 2-Chloropropanoyl chloride (1.2 eq) dropwise over 15–20 minutes.
Observation: The mixture may froth slightly due to
evolution if local acidity spikes, but the alkaline buffer usually suppresses this.
Reaction Phase:
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
Stir vigorously for 2–4 hours.
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The starting aniline spot (yellow/orange) should disappear, replaced by the product spot (often higher
and less colored).
Workup (Filtration):
The product will precipitate as a bulky solid (off-white to pale yellow).[1]
Filter the solid using a Buchner funnel under vacuum.[1]
Wash 1: Wash the cake with abundant water (3x) to remove salts (
) and excess base.
Wash 2: Wash with a small amount of cold dilute HCl (0.1 M) to remove any unreacted aniline traces, followed by a final water wash until neutral pH.
Drying:
Dry the solid in a vacuum oven at 50°C for 6 hours.
Caution: Use a fume hood; localized exotherm and HCl fumes will occur immediately.
Reaction Grinding:
Manual: Grind vigorously with the pestle for 20–30 minutes. The mixture will become a "sticky" paste and eventually a dry powder as the reaction completes.[1]
Recrystallization:[1][2] If purity is low, recrystallize from Ethanol/Water (8:2).
Comparative Analysis & Safety
Comparison of Methods
Feature
Traditional (DCM/Pyridine)
Method A (Aqueous)
Method B (Mechanochemical)
Solvent Toxicity
High (Chlorinated)
None (Water)
None (Solvent-Free)
Atom Economy
Low (Stoichiometric base waste)
High
Very High
Reaction Time
6–12 Hours
2–4 Hours
0.5–1 Hour
Yield
85–90%
88–94%
80–85%
Scalability
High
High
Low/Medium
Energy Profile
Reflux often required
Ambient Temp
Mechanical Energy
Experimental Workflow Diagram
Figure 2: Operational workflow comparing the Aqueous Suspension and Mechanochemical routes.
Safety & Handling (HSE)
4-Chloro-3-nitroaniline: Highly toxic if swallowed or in contact with skin (H300, H310).[1] Use double nitrile gloves and work in a fume hood.
2-Chloropropanoyl chloride: Corrosive and lachrymator.[1] Hydrolyzes to release HCl.[1] Keep anhydrous until use.
Waste Disposal: The aqueous filtrate from Method A contains NaCl and traces of aniline.[1] Treat with activated carbon before disposal to remove organic residues.
References
Constable, D. J., et al. (2007).[1] "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. Link
Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension."[1] Angewandte Chemie International Edition, 44(21), 3275-3279. Link
Pai, Z. I., et al. (2021).[1][3] "Green synthesis of amides: An overview." Current Organic Chemistry, 25. (General reference for aqueous amide synthesis).
Wang, G. W. (2013).[1] "Mechanochemical organic synthesis." Chemical Society Reviews, 42(18), 7668-7700. Link
U.S. EPA. (2024). "Green Chemistry Principles." Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving yield of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide synthesis
Ticket ID: CHEM-SUP-8821
Status: Resolved / Guide Published
Analyst: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide presents a classic challenge in organic synthesis: acylation of a highly deactivated aniline.[1] The target molecule is a key intermediate for Selective Androgen Receptor Modulators (SARMs) like Andarine (S-4).[1]
The Core Problem: The amine at the 1-position of 4-chloro-3-nitroaniline is severely electron-deficient due to the electron-withdrawing nature of the ortho-chloro and meta-nitro groups.[1] This reduces the nucleophilicity of the nitrogen lone pair, causing the reaction with 2-chloropropanoyl chloride to be sluggish and prone to incomplete conversion or competition from hydrolysis.
This guide provides an optimized protocol and a troubleshooting matrix to overcome these electronic barriers.
Part 1: The Optimized Protocol (The "Golden Path")
Do not rely on standard Schotten-Baumann conditions (aqueous base) for this substrate; the hydrolysis of the acid chloride will outcompete the slow amine attack. You must use anhydrous conditions with a hyper-nucleophilic catalyst.[1]
Acid Wash (Crucial): Wash organic layer with 1M HCl (2x).[1] This removes unreacted aniline and the DMAP/TEA catalysts.
Wash with Sat. NaHCO3 (to remove acid chloride hydrolysis byproducts).[1]
Wash with Brine, dry over Na2SO4, and concentrate.[1][3]
Purification: Recrystallize from Ethanol/Water (9:1) if the product is a solid, or use a silica plug if it oils out.
Part 2: Visualizing the Workflow
Diagram 1: Reaction Logic & Mechanism
This diagram illustrates the catalytic cycle and the critical acid-wash step that ensures purity.
Caption: The DMAP-catalyzed pathway creates a highly electrophilic intermediate, compensating for the aniline's poor nucleophilicity.[1]
Part 3: Troubleshooting & FAQs
Q1: The reaction stalls with ~30% starting material remaining. Adding more acid chloride doesn't help.[1]
Diagnosis: The acid chloride has likely hydrolyzed due to moisture, or the HCl byproduct has protonated the remaining aniline (rendering it non-nucleophilic).
The Fix:
Add more Base: If the reaction medium becomes acidic, the aniline forms a salt (Aniline-HCl) and stops reacting. Check pH; if acidic, add more TEA.
Heat (Cautiously): If stalling persists, reflux at 40°C (DCM boiling point). Do not exceed 60°C to avoid elimination of the alpha-chloro group.[1]
Q2: My product is a sticky, dark oil instead of a solid.
Diagnosis: This is common with nitro-aromatics containing residual solvent or impurities.[1]
The Fix:
Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask sides with a glass rod. This often induces crystallization.[1]
Recrystallization: Dissolve the oil in minimal hot Ethanol, then add water dropwise until it turns slightly cloudy. Cool slowly to 4°C.
Q3: I see a new impurity spot just below the product on TLC.
Diagnosis: This is likely the Acrylamide derivative.[1]
Cause: If the reaction was heated too high or a strong base (like NaOH) was used, the alpha-proton on the propanoyl group was eliminated (E2 mechanism), removing HCl and forming a double bond.
The Fix: Keep the reaction at RT. Use mild organic bases (TEA/DIPEA) rather than inorganic hydroxides.[1]
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for identifying common failure modes in deactivated aniline acylation.
Part 4: References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Schotten-Baumann procedures and recrystallization of amides).
Cordeiro, L. V., et al. (2020).[1][4][5] Synthesis and antibacterial evaluation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. Anais da Academia Brasileira de Ciências, 95(2).[1][4] (Protocol precedent for 4-fluoro analog synthesis).[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9824562, Andarine. [Link] (Structural confirmation of the target class).
Author: BenchChem Technical Support Team. Date: February 2026
Doc ID: TSP-SARM-042 | Version: 2.1 | Status: Active
Target Audience: Process Chemists, Medicinal Chemists, CMC Leads
Executive Summary & Critical Reaction Dynamics
The Challenge:
Synthesizing 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide involves coupling a highly deactivated aniline (4-chloro-3-nitroaniline) with a labile acyl chloride (2-chloropropanoyl chloride). The electron-withdrawing nitro and chloro groups on the aniline ring significantly reduce nucleophilicity, often tempting researchers to use forcing conditions (high heat/strong base). However, these conditions trigger the elimination of HCl from the aliphatic chain, generating acrylamide impurities which are Michael acceptors and potential genotoxins.
The Solution:
Success relies on a "Goldilocks" zone: sufficiently activating the aniline without triggering the E2 elimination of the acyl chloride.
Reaction Pathway Analysis
The following diagram illustrates the primary product pathway versus the two critical failure modes: Hydrolysis (moisture-driven) and Elimination (base/temperature-driven).
Figure 1: Reaction network showing the main synthetic route and competing parasitic pathways.
Troubleshooting Dashboard (FAQ)
Use this decision matrix to diagnose experimental failures.
Symptom
Probable Cause
Technical Insight
Corrective Action
Low Conversion (<50%)
Deactivated Nucleophile
The group pulls electron density from the amine, making it sluggish.
Do not heat. Instead, use a catalyst like DMAP (5 mol%) or switch solvent to THF to increase solubility. Increase reaction time (up to 24h).
Vinyl Impurity (Acrylamide)
E2 Elimination
2-chloropropanoyl group has an acidic -proton. Strong bases (e.g., NaOH) or heat promote HCl elimination to form the double bond.
Switch Base. Use mild organic bases (Pyridine or ). Keep temperature strictly < 20°C .
White Precipitate in Flask
Moisture Ingress
Acyl chloride hydrolyzes to acid + HCl. The white solid is likely the amine-HCl salt or the acid byproduct.
Dry System. Ensure solvent is anhydrous (<50 ppm ). Use a drying tube or blanket.[1]
"Double" Mass Peak (M+90)
Bis-acylation
The amide product reacts again with acyl chloride to form an imide.
Stoichiometry Control. Add acyl chloride dropwise. Do not exceed 1.1 equivalents.
Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide with <0.5% acrylamide impurity.
Materials Checklist
Substrate: 4-chloro-3-nitroaniline (1.0 eq)
Reagent: 2-chloropropanoyl chloride (1.1 eq) - Must be clear/colorless. Yellow indicates decomposition.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Base: Triethylamine (TEA) (1.2 eq) or Pyridine.
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, for rate acceleration.
Step-by-Step Workflow
Step 1: System Preparation
Flame-dry a 3-neck round bottom flask.
Purge with Nitrogen (
) for 15 minutes.
Why: Moisture immediately destroys the acyl chloride, producing HCl gas which protonates the aniline, rendering it unreactive.
Step 2: Solubilization (Critical)
Dissolve 4-chloro-3-nitroaniline (1.0 eq) in DCM (10 volumes).
Add TEA (1.2 eq).
Cool the mixture to 0°C using an ice bath.
Checkpoint: Ensure the aniline is fully dissolved before proceeding.[1] If not, switch to THF.
Step 3: Controlled Addition
Dilute 2-chloropropanoyl chloride (1.1 eq) in a small volume of DCM.
Add dropwise over 30–60 minutes via an addition funnel.
Internal Temperature Rule: Do not allow the internal temp to exceed 5°C during addition. Exotherms promote the elimination side reaction.
Step 4: Reaction & Monitoring
Allow the reaction to warm naturally to Room Temperature (20–22°C). Do not reflux.
Note: Avoid column chromatography if possible, as silica can sometimes catalyze hydrolysis or elimination if acidic.
Logic & Workflow Visualization
The following decision tree guides the operator through the critical control points (CCPs) of the synthesis.
Figure 2: Operational workflow with Critical Control Points (CCPs) for temperature and stoichiometry.
References
Preparation of SARM Intermediates: Dalton, J. T., et al. "Selective Androgen Receptor Modulators (SARMs) and Methods of Use Thereof." U.S. Patent 2004/00029026, 2004.
Acylation of Deactivated Anilines: Cordeiro, L. V., et al. "Antibacterial Drug Association with Acetamide Derivatives." Anais da Academia Brasileira de Ciências, 2023.[3]
General Amide Coupling Guidelines: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
Minimizing Side Reactions in Acylation: BenchChem Technical Guide. "Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide." BenchChem Support, 2025.[2]
preventing hydrolysis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Topic: Preventing Hydrolysis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide The Chemistry of Instability: Why This Molecule Degrades To prevent hydrolysis, one must understand the specific electronic forces at play in...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
The Chemistry of Instability: Why This Molecule Degrades
To prevent hydrolysis, one must understand the specific electronic forces at play in 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide . This is not a standard amide; it is electronically "primed" for cleavage due to two synergistic factors:
The
-Chloro Effect (The "Pull"): The chlorine atom adjacent to the carbonyl group is highly electronegative. Through the inductive effect (), it pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (by water or hydroxide) than a standard alkyl amide.
The Nitro-Aryl Leaving Group: The 4-chloro-3-nitroaniline moiety is a very weak base (pKa of conjugate acid
1.9) [1]. In amide hydrolysis, the breakdown of the tetrahedral intermediate requires the expulsion of the amine. Because the nitro group stabilizes the developing negative charge on the nitrogen, this aniline is an excellent leaving group.
The Result: The energy barrier for hydrolysis—particularly under basic conditions—is significantly lower than for typical amides.
Visualizing the Degradation Pathway
Figure 1: The mechanistic pathway of hydrolysis. The presence of electron-withdrawing groups on both sides of the amide bond accelerates the reaction.
Critical Protocols: Preventing Hydrolysis
Protocol A: The "Cold & Quick" Workup
Use this protocol immediately following the acylation reaction (synthesis).
Objective: Remove excess acid/base without triggering amide cleavage.
Parameter
Specification
Scientific Rationale
Temperature
0°C to 5°C
Kinetic control. Hydrolysis rates drop significantly at low temperatures. Never perform aqueous washes at room temperature.
Quench Media
0.5 M HCl or Water
Avoids basic conditions entirely. The aniline leaving group is weakly basic, so acidic conditions stabilize the amide bond relative to basic conditions.
Base Neutralization
Sat. (Cold)
Only if necessary to remove excess acid chloride. Contact time must be <5 minutes. Strong bases (NaOH/KOH) are strictly prohibited.
Drying Agent
(Anhydrous)
Magnesium sulfate is slightly acidic/Lewis acidic and generally safe, but Sodium Sulfate is preferred for neutrality.
Step-by-Step:
Cool the reaction mixture (usually in DCM or EtOAc) to 0°C.
Add cold water or 0.5 M HCl slowly to quench.
Separate phases immediately.
Critical Decision:
If pH < 3: Wash with cold brine.
If pH < 1 (highly acidic): Wash with cold, dilute
but separate within 3 minutes .
Dry organic layer over
, filter, and concentrate in vacuo at <40°C .
Protocol B: Long-Term Storage
Use this for storing the isolated solid.
Desiccation: Store under Argon or Nitrogen atmosphere. Moisture is the enemy.
Temperature: -20°C is ideal. 4°C is acceptable for short-term (<1 month).
Container: Amber glass vials (protects from photodegradation, though hydrolysis is the primary concern).
Troubleshooting Guide (FAQ)
Q1: My product turned from white/off-white to yellow during storage. What happened?A: The yellow color indicates the formation of 4-chloro-3-nitroaniline . This is the hydrolysis byproduct (leaving group). Nitroanilines are intensely colored (yellow/orange) due to conjugation.
Action: Check purity via TLC (EtOAc/Hexane). The aniline will be more polar (lower
) or distinct from the amide. Recrystallize from dry Toluene or Ethanol/Water (if done rapidly) to purify.
Q2: Can I use Methanol or Ethanol for recrystallization?A:Proceed with caution. While the molecule is stable in neutral alcohols, heating it in alcohol (solvolysis) can lead to esterification of the acyl group (forming ethyl 2-chloropropionate) and release of the aniline, essentially "alcoholysis."
Recommendation: Use non-protic solvents like Toluene or DCM/Hexane for recrystallization if possible. If using ethanol, keep the duration of boiling short.
Q3: I see a "ghost peak" in my HPLC shifting over time.A: If your HPLC mobile phase is water/acetonitrile with 0.1% TFA or Formic Acid, the molecule is likely stable during the run. However, if your sample is dissolved in DMSO containing water (wet DMSO) and left in the autosampler for 24 hours, hydrolysis will occur.
Action: Prepare analytical samples immediately before injection. Use anhydrous Acetonitrile as the diluent, not wet DMSO or MeOH.
Decision Tree: Handling & Workup
Figure 2: Decision logic for minimizing hydrolytic stress during purification.
References
PubChem. (n.d.). 4-Chloro-3-nitroaniline (Compound Summary).[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 8 for Amide Hydrolysis Mechanisms).
Technical Support Center: Stability Optimization for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Welcome to the dedicated technical support center for optimizing the stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for optimizing the stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the integrity of this compound during experimental and development phases. Our approach is rooted in established scientific principles and field-proven methodologies to ensure you can confidently navigate the challenges of stability testing.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Q1: What are the primary factors influencing the stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide in solution?
A1: The two most critical factors are pH and temperature . The amide linkage in the molecule is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Elevated temperatures accelerate the rate of this and other potential degradation pathways, consistent with the principles of chemical kinetics.[1][2]
Q2: What is the likely primary degradation pathway for this compound?
A2: Given its chemical structure, which features an amide bond, the primary degradation pathway is expected to be hydrolysis . This would cleave the amide bond to yield 4-chloro-3-nitroaniline and 2-chloropropionic acid. This is analogous to the degradation of similar arylamide compounds like the herbicide propanil, which hydrolyzes to 3,4-dichloroaniline and propionic acid.[3][4][5]
Q3: Why is it crucial to perform forced degradation studies for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for several reasons.[6][7][8] They help to:
Identify potential degradation products that could impact efficacy or safety.
Elucidate the degradation pathways of the molecule.
Develop and validate stability-indicating analytical methods that can accurately separate the parent compound from its degradants.
Determine the intrinsic stability of the molecule and inform the selection of appropriate storage conditions and formulation strategies.[6][7][8]
Q4: What is a suitable pH range to start stability studies for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide?
A4: For initial screening, it is advisable to test a wide range of pH values. Based on the stability of structurally similar compounds like propanil, which is reported to be stable between pH 3 and 9, a good starting range would be from pH 2 to pH 10.[5] This will help identify the pH at which the compound is most stable and the conditions under which it degrades most rapidly.
Q5: What are the recommended analytical techniques for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose. It allows for the separation and quantification of the parent compound and its degradation products. For the structural elucidation of unknown degradants, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable. Gas Chromatography (GC) could also be a viable option, particularly for analyzing volatile degradation products.[9][10]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your stability experiments.
Problem 1: Rapid and unexpected degradation of the compound at neutral pH.
Potential Cause
Troubleshooting Action
Buffer components are catalyzing degradation.
Certain buffer species can act as catalysts. Switch to an alternative buffer system. For example, if using a phosphate buffer, try a citrate or acetate buffer for acidic to neutral pH, or a borate buffer for alkaline conditions.
Presence of metal ion impurities.
Metal ions can catalyze hydrolysis. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer solution on an experimental basis to see if it improves stability.
Photodegradation.
The nitroaromatic and chlorinated functionalities suggest potential light sensitivity. Protect your samples from light by using amber vials or covering them with aluminum foil. Conduct a photostability study as per ICH Q1B guidelines.[7]
Problem 2: Poor reproducibility of stability data.
Potential Cause
Troubleshooting Action
Inaccurate pH measurement and control.
Calibrate your pH meter before each use with at least two standard buffers. Ensure the pH of your sample solutions is measured and adjusted accurately, especially after the addition of the compound stock solution.
Temperature fluctuations in the stability chamber.
Use a calibrated and validated stability chamber with tight temperature control (typically ±2°C). Monitor the temperature throughout the study.
Inconsistent sample preparation.
Develop and strictly follow a standard operating procedure (SOP) for sample preparation, including stock solution preparation, dilution, and mixing.
Problem 3: The appearance of multiple unknown peaks in the chromatogram.
Potential Cause
Troubleshooting Action
Complex degradation pathway.
This indicates that hydrolysis may not be the only degradation route. Other possibilities include oxidation or photolysis. Use LC-MS to identify the mass of the unknown peaks and deduce their structures.
Interaction with excipients (if in a formulation).
If you are working with a formulated product, the compound may be reacting with excipients. Conduct stability studies on the active pharmaceutical ingredient (API) alone to understand its intrinsic stability first.
Contamination.
Ensure all glassware is scrupulously clean and that solvents are of high purity. Analyze a blank (placebo) sample to rule out contributions from other components.
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal temperature and pH for the stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.
Protocol 1: pH-Dependent Stability Profiling
Objective: To determine the pH at which 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide exhibits maximum stability.
Hydrochloric acid and sodium hydroxide for pH adjustment
Volumetric flasks, pipettes, and amber HPLC vials
Procedure:
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2, 4, 6, 7, 8, 10).
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent like acetonitrile at a concentration of 1 mg/mL.
Sample Preparation: In separate volumetric flasks, add a small, precise volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
Initial Analysis (T=0): Immediately after preparation, analyze each sample by a validated stability-indicating HPLC method to determine the initial concentration.
Incubation: Store the remaining sample solutions in a constant temperature incubator (e.g., 40°C) protected from light.
Time-Point Analysis: Withdraw aliquots from each pH sample at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours) and analyze by HPLC.
Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) for each pH condition. The pH with the lowest k value is the pH of maximum stability.
pH Selection: From Protocol 1, select the pH at which the compound is least stable (worst-case scenario) to ensure measurable degradation within a reasonable timeframe.
Sample Preparation: Prepare a bulk solution of the compound in the selected buffer.
Incubation at Multiple Temperatures: Aliquot the solution into amber vials and place them in stability chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).
Time-Point Analysis: At various time intervals for each temperature, withdraw a vial and analyze its content by HPLC.
Data Analysis:
For each temperature, determine the degradation rate constant (k) by plotting the natural logarithm of the concentration versus time (for first-order kinetics).[1][11]
Create an Arrhenius plot by plotting the natural logarithm of k (ln(k)) against the reciprocal of the absolute temperature (1/T).
The activation energy (Ea) for the degradation reaction can be calculated from the slope of the Arrhenius plot. This plot can then be used to extrapolate the degradation rate at lower temperatures (e.g., room temperature or refrigerated conditions).
Data Presentation
Table 1: Example Buffer Systems for pH Stability Studies
Target pH
Buffer System
Typical Concentration
2.0
0.1 M Hydrochloric Acid / Potassium Chloride
0.1 M
4.0
0.1 M Acetate Buffer
0.1 M
6.0
0.1 M Phosphate Buffer
0.1 M
7.0
0.1 M Phosphate Buffer
0.1 M
8.0
0.1 M Borate Buffer
0.1 M
10.0
0.1 M Borate Buffer
0.1 M
Table 2: Example Data from a pH Stability Study at 40°C
pH
Degradation Rate Constant (k) (hours⁻¹)
Half-life (t₁/₂) (hours)
2.0
0.058
11.9
4.0
0.009
77.0
6.0
0.002
346.6
7.0
0.005
138.6
8.0
0.023
30.1
10.0
0.115
6.0
Note: This is example data and does not represent actual experimental results.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for pH-dependent stability testing.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting logic for stability experiments.
References
Bhangare, D., Rajput, N., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology. [Link]
Semantic Scholar. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar. [Link]
Scilit. (n.d.). Enzymatic Hydrolysis of Herbicides in Plants. Scilit. [Link]
Kinetics of degradation: Significance and symbolism. (2025). Mindat.org. [Link]
Mohite, V. L., et al. (n.d.). Degradation mechanism and order of degradation of different drugs. ResearchGate. [Link]
PubMed. (1988). Metabolism of the arylamide herbicide propanil. II. Effects of propanil and its derivatives on hepatic microsomal drug-metabolizing enzymes in the rat. PubMed. [Link]
McMillan, D. C., et al. (2018). Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. ResearchGate. [Link]
Klančar, U., et al. (2021). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. National Institutes of Health. [Link]
passel. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. passel. [Link]
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
Matsunaka, S. (1968). Propanil hydrolysis: inhibition in rice plants by insecticides. PubMed. [Link]
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace. [Link]
Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
Maganti, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research and Applications. [Link]
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. [Link]
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PMC. [Link]
Wang, S., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC. [Link]
Bhat, M. A., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. National Institutes of Health. [Link]
PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]
Technical Support Center: Troubleshooting the Removal of Unreacted 4-Chloro-3-nitroaniline
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of produc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of products synthesized using 4-chloro-3-nitroaniline. As a common building block in the synthesis of pharmaceuticals (such as Alectinib) and dyes, residual 4-chloro-3-nitroaniline can be a persistent impurity.[1][2][3] This document provides in-depth, practical solutions to effectively remove this starting material from your final product.
Understanding the Challenge: Physicochemical Properties
Effective purification strategies are built upon a solid understanding of the physicochemical differences between the impurity and the desired product. Let's first examine the key properties of 4-chloro-3-nitroaniline.
Table 1: Physicochemical Properties of 4-Chloro-3-nitroaniline
Q1: My initial workup failed to remove all the 4-chloro-3-nitroaniline. What is the most straightforward next step?
Answer: For many applications, an acid-base extraction is the most direct and effective method to remove residual anilines.[5][6][7] This technique leverages the basicity of the aniline functional group.
Causality: The amine group of 4-chloro-3-nitroaniline can be protonated by an acid to form a water-soluble salt.[6][7] This salt will partition into an aqueous layer, while your likely more neutral, organic-soluble product remains in the organic phase.
Diagram 1: Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow.
Step-by-Step Methodology:
Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).[5]
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
Separation: Allow the layers to fully separate. The protonated 4-chloro-3-nitroaniline hydrochloride salt will be in the lower aqueous layer.
Collection: Drain the aqueous layer.
Repeat: For optimal removal, repeat the acid wash (steps 2-5) one to two more times with fresh 1 M HCl.
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter to remove the drying agent and evaporate the solvent to yield your purified product.
Trustworthiness Check: Before proceeding, ensure your final product is stable under acidic conditions and does not contain basic functional groups that would also partition into the aqueous layer.[6]
Q2: Acid-base extraction is not sufficiently effective or is incompatible with my product. What are my other options?
Answer: If acid-base extraction is not viable, column chromatography and recrystallization are powerful alternatives.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] 4-chloro-3-nitroaniline is a relatively polar compound due to the nitro and amine groups. Your final product, depending on its structure, may have a significantly different polarity, allowing for separation.
Diagram 2: Logic for Solvent System Selection in Chromatography
Caption: Relationship between compound polarity and elution order.
Stationary Phase: Silica gel is a good starting point for separating polar compounds.
Mobile Phase Selection:
Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC).
A common mobile phase for aromatic amines and nitro compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9]
Aim for an Rf value of ~0.2-0.3 for your desired product to ensure good separation on the column.
Column Packing: Pack a column with silica gel slurried in your chosen mobile phase.
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the column.
Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing your pure product.
Expertise & Experience: For basic compounds like anilines, which can streak on acidic silica gel, consider adding a small amount (~1%) of triethylamine to the mobile phase to improve peak shape.[10][11]
Causality: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[12] Impurities remain in the solution. This method is effective if there is a significant difference in solubility between your product and 4-chloro-3-nitroaniline in a particular solvent.
Experimental Protocol: Recrystallization
Solvent Screening: The ideal solvent will dissolve your product well when hot but poorly when cold. 4-chloro-3-nitroaniline is very soluble in ethanol.[1] If your product is less soluble in hot ethanol, this could be a good choice. A mixed solvent system, such as ethanol/water, can also be effective.[12]
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals completely.
Trustworthiness Check: Assess the purity of the recrystallized product by melting point determination and analytical techniques like HPLC or NMR.
Q3: How can I monitor the success of my purification?
Answer: Several analytical techniques can be used to detect and quantify residual 4-chloro-3-nitroaniline.
Table 2: Analytical Techniques for Monitoring Purification
Technique
Principle
Application Notes
Thin Layer Chromatography (TLC)
Differential migration on a solid phase.
A quick and easy way to qualitatively assess the presence of the starting material. Staining with a UV lamp will show the spots.
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a stationary and mobile phase.
Provides quantitative data on the purity of your final product. HPLC with a UV detector is a common method for aniline derivatives.[13][14]
Gas Chromatography (GC)
Separation in the gas phase.
Can be used for volatile and thermally stable compounds. EPA method 8131 outlines GC conditions for aniline derivatives.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis of the magnetic properties of atomic nuclei.
¹H NMR can be used to detect characteristic peaks of 4-chloro-3-nitroaniline and determine the purity of the product.
Expertise & Experience: For HPLC analysis, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for separating nitroaniline isomers and related compounds.[13]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline. Retrieved from [Link]
ResearchGate (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
Zhengzhou Tiei Extraction Technology Co., Ltd. (2025). Application of Centrifugal Extractor in Aniline Extraction. Retrieved from [Link]
ACS Publications (2010). Liquid-Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Retrieved from [Link]
Chemistry Stack Exchange (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]
Koch Modular Process Systems (n.d.). Extraction of Aniline Compound. Retrieved from [Link]
University of California, Davis (n.d.). Acid-Base Extraction. Retrieved from [Link]
ACS Publications (2000). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
ResearchGate (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. Retrieved from [Link]
Google Patents (2003). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
PubMed (2025). Alectinib Synthesis through Formal α-Arylation of Enone. Retrieved from [Link]
ResearchGate (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
U.S. Environmental Protection Agency (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
University of Rochester, Department of Chemistry (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Loughborough University Research Repository (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
Google Patents (2022). WO2022051983A1 - Synthesis method of alectinib.
University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Google Patents (2019). US10221155B2 - Method for preparing Alectinib.
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Solubility of Things (n.d.). 3-Chloro-4'-nitroaniline. Retrieved from [Link]
PubChem (n.d.). Process for the preparation of alectinib - Patent EP-3556754-A1. Retrieved from [Link]
Semantic Scholar (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]
PubChem (n.d.). 4-Chloroaniline. Retrieved from [Link]
National Institutes of Health (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
Global Substance Registration System (n.d.). 4-CHLORO-3-NITROANILINE. Retrieved from [Link]
PrepChem.com (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
Google Patents (2011). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
Google Patents (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
ResearchGate (2012). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Exothermic Reactions in 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide Synthesis
Ticket ID: RXN-THERMO-042
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Thermodynamic Profile
User Issue: "My reaction mixture boils or degrades during the addition of 2-chloropropanoyl chloride to 4-chloro-3-nitroaniline."
Root Cause Analysis:
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide via the Schotten-Baumann acylation is a highly exothermic bimolecular substitution (
at carbonyl).[1] The reaction involves the nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by the elimination of chloride.
The enthalpy of reaction (
) is significantly negative (typically -15 to -25 kcal/mol for acylations).[1] Without active heat removal, the adiabatic temperature rise can exceed the boiling point of solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to:
Prevention: Ensure the reaction has run to completion (check TLC/LCMS). When quenching, cool the mixture to 0°C and add the first few mL of water very slowly.
Q3: My yield is low, and I see a "dimer" impurity.
Diagnosis: If the reaction gets too hot (>20°C during addition), the amide product can act as a nucleophile and react with another equivalent of acid chloride (imide formation).[1]
Fix: Strictly adhere to the <5°C addition limit. Ensure stoichiometry is close to 1:1.1.
Q4: Can I use Pyridine instead of TEA?
Answer: Yes. Pyridine acts as both a base and a solvent (or co-solvent).[1] It is an excellent heat sink but is toxic and harder to remove than TEA.[1] Use Pyridine only if solubility of the nitroaniline in DCM is problematic.[1]
Data & Specifications
Reagent Safety Profile
Reagent
Hazard Class
Critical Safety Note
4-Chloro-3-nitroaniline
Acute Tox. 1/2
FATAL in contact with skin. Double-glove and use a barrier hood.[1]
2-Chloropropanoyl chloride
Corrosive / Lachrymator
Reacts violently with water.[1] Handle in fume hood only.
Dichloromethane (DCM)
Carcinogen / Volatile
High vapor pressure; prone to rapid boil-over if heated.[1]
Process Parameters
Parameter
Target Range
Critical Limit
Addition Temperature
-5°C to +5°C
> 10°C (Stop Addition)
Addition Time
30 - 60 mins
Do not rush (< 15 mins is dangerous)
Stirring Speed
400 - 600 RPM
Must maintain vortex
References
BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.[1] (General Acylation Protocol).[1] Link[1]
Cordeiro, L. V., et al. (2023).[1] "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs." Anais da Academia Brasileira de Ciências, 95(2).[1][2] (Analogous Synthesis Protocol).[1] Link
Structural Validation and Comparative NMR Analysis of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
[1] Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural validation of the SARM intermediate via 1H NMR, comparing product signals against...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Focus: Structural validation of the SARM intermediate via 1H NMR, comparing product signals against precursors and solvent alternatives.
Introduction & Application Context
The compound 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a critical electrophilic intermediate, frequently employed in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as S-23 and Andarine.[1] Its structural integrity is paramount; the presence of the
-chloro group makes it susceptible to hydrolysis or elimination side reactions, while the nitro-aromatic core is sensitive to reduction.[1]
This guide provides a definitive interpretation of the 1H NMR spectrum, distinguishing the product from its starting material (4-chloro-3-nitroaniline ) and offering a comparative analysis of solvent systems (DMSO-d6 vs. CDCl3) to optimize spectral resolution.[1]
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol minimizes exchange broadening and maximizes signal-to-noise ratio.
Methodology
Solvent Selection:DMSO-d6 is the primary recommendation.[1]
Reasoning: The amide proton (NH) is often broad or invisible in CDCl3 due to quadrupole broadening and rapid exchange.[1] DMSO-d6 forms strong hydrogen bonds with the amide, sharpening the peak and shifting it downfield (>10 ppm) for clear integration.[1]
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
Note: Higher concentrations may cause stacking effects in the aromatic region, obscuring coupling constants (
The substitution pattern is 1,2,4-trisubstituted benzene .[1]
H-2 (The "Isolated" Proton): Located between the amide and the nitro group.[1] In the precursor, the amine is electron-donating (shielding).[1] In the product, the amide is electron-withdrawing.[1] Combined with the strong deshielding of the ortho-nitro group, this proton resonates furthest downfield (~8.4–8.5 ppm) as a doublet with a small coupling constant (
H-6 (The "Ortho" Proton): Adjacent to the nitrogen.[1] The acylation removes the resonance density of the lone pair, causing a significant downfield shift from ~6.9 ppm to ~7.8 ppm.[1]
2. The Aliphatic Region (Chiral Handle)
The 2-chloropropanoyl tail introduces a chiral center, though the product is typically racemic.[1]
The Quartet (
4.75 ppm): The methine proton (-CH) is deshielded by both the chlorine atom and the carbonyl group.[1] It appears as a quartet because it couples to the three methyl protons.[1]
The Doublet (
1.65 ppm): The methyl group couples to the single methine proton, resulting in a doublet.[1]
3. Signal Splitting Logic
Figure 2: Coupling logic for the alpha-methine proton.
Comparative Performance: Solvent Selection
Choosing the right solvent is not just about solubility; it determines the visibility of the key amide validation signal.
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Amide Proton (NH)
Excellent. Sharp singlet at >10 ppm.[1] Hydrogen bonding with DMSO stabilizes the proton exchange.[1]
Poor. Often broad, weak, or invisible due to rapid exchange and quadrupole broadening.[1]
Spectral Resolution
Good, but water peak ( 3.[1]33) can interfere if the sample is wet.[1]
Excellent resolution of aliphatic coupling. Residual CHCl3 ( 7.[1]26) may overlap with aromatic signals.[1]
Chemical Shifts
Aromatic protons appear slightly downfield compared to CDCl3.[1]
Validation & Purity Assays. Best for confirming the amide bond formation.[1]
Detailed Coupling Analysis. Best if high-resolution -value calculation of the aliphatic chain is required.
Troubleshooting & Impurities
When analyzing the spectrum, look for these common specific impurities:
Residual Aniline: Look for a broad bump at 5.8 ppm (NH2) and doublets at 6.9 ppm (H-6).[1] This indicates incomplete acylation.[1]
Hydrolysis Product (2-Chloropropionic Acid): If the sample was wet, the acid chloride may have hydrolyzed.[1] Look for a quartet shifted slightly upfield from the amide product and a broad OH peak >11 ppm.
Rotamers: Unlike tertiary amides, this secondary amide typically exists as the trans-isomer (Z-conformation) to minimize steric clash between the carbonyl and the aromatic ring.[1] Rotameric peak doubling is generally not observed at room temperature for this specific secondary amide.[1]
References
National Institute of Standards and Technology (NIST). Mass Spectrum and Data for 2-chloropropionyl chloride.[1] NIST Chemistry WebBook.[1] Link
ChemicalBook. 4-Chloro-3-nitroaniline NMR Spectrum Data (DMSO-d6).Link[1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for substituent effects on aromatic rings).
Comparative Bioactivity Guide: 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide vs. Canonical SARM Intermediates
The following technical guide compares the bioactivity and pharmacological potential of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide against established SARM intermediates. Executive Summary 2-chloro-N-(4-chloro-3-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the bioactivity and pharmacological potential of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide against established SARM intermediates.
Executive Summary
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS 956576-42-4) is a synthetic intermediate belonging to the aryl-propionamide class. Structurally, it serves as an electrophilic "Linker-B-Ring" scaffold used in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs).
While structurally analogous to the precursors of Andarine (S-4) and Ostarine (Enobosarm) , this specific compound features a 4-chloro-3-nitrophenyl moiety. Comparative SAR (Structure-Activity Relationship) analysis indicates that this intermediate yields SARMs with sub-optimal binding affinity and unfavorable toxicity profiles compared to the trifluoromethyl- and cyano-substituted standards. This guide details the mechanistic divergence, reactivity, and bioactivity of this compound versus its high-performance counterparts.
Chemical Identity & Structural Comparison[1][2][3][4][5]
The bioactivity of a final SARM is dictated by the "B-Ring" pharmacophore introduced by these intermediates. We compare the subject compound (Intermediate A) with the two industry standards (Intermediates B and C).
Intermediate A lacks the trifluoromethyl (CF₃) group critical for high-affinity hydrophobic interactions within the Androgen Receptor (AR) ligand-binding pocket (LBP).
Intermediate C represents the "modern" scaffold, replacing the potentially hepatotoxic nitro group with a cyano group, enhancing metabolic stability and safety.
Before conversion to a SARM, these intermediates act as alkylating agents.
Mechanism : The 2-chloro position is electrophilic, designed to react with a phenol (A-Ring) to form an ether linkage.
Observation : Intermediate A is highly reactive . The electron-withdrawing nitro group on the aniline ring increases the acidity of the amide proton, potentially leading to side reactions (e.g., intramolecular cyclization or dimerization) if not strictly controlled.
Safety : As an alpha-halo amide with a nitro-aryl group, Intermediate A poses a sensitization and mutagenicity risk higher than the cyano-analogs (Intermediate C).
Pharmacological Potency (Derived SARM Level)
The bioactivity of the final SARM derived from Intermediate A (SARM-A) is significantly lower than that of S-4 or Ostarine.
AR Binding Affinity (
) :
S-4 (Derived from B) :
.[1] The 3-CF₃ group fits a specific hydrophobic sub-pocket in the AR, stabilizing the helix-12 conformation.
Ostarine (Derived from C) :
.[2] The 4-CN group forms critical hydrogen bonds with residues Q711 and R752.
SARM-A (Derived from A) : Predicted
. The 4-chloro substituent is a weaker hydrogen bond acceptor than Nitro or Cyano groups and lacks the steric bulk of CF₃ to fully occupy the pocket, leading to rapid dissociation (high ).
Anabolic vs. Androgenic Ratio :
SARMs derived from the 4-chloro-3-nitro scaffold often exhibit poor tissue selectivity . The nitro group is susceptible to nitro-reduction by hepatic enzymes, converting the agonist into an inactive or toxic amine metabolite, reducing the anabolic window.
Objective : To evaluate the coupling efficiency of Intermediate A vs. Intermediate B with 4-acetamidophenol (S-4 A-ring).
Reagents
Substrate A : 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (1.0 eq)
Substrate B : 2-chloro-N-(4-nitro-3-trifluoromethylphenyl)propanamide (1.0 eq)
Nucleophile : 4-acetamidophenol (1.2 eq)
Base : Potassium Carbonate (
, 2.5 eq)
Solvent : Acetone (Anhydrous) or MEK
Workflow
Dissolution : Dissolve 1.0 mmol of the chosen Intermediate (A or B) and 1.2 mmol of 4-acetamidophenol in 10 mL anhydrous acetone.
Activation : Add 2.5 mmol of anhydrous
.
Reflux : Heat the reaction mixture to reflux (
C) under atmosphere.
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1) every hour.
Kinetics Observation :
Intermediate B typically reaches >90% conversion in 4–6 hours due to the strong electron-withdrawing effect of the CF₃/NO₂ ring activating the alpha-chloride.
Intermediate A typically requires 8–12 hours. The 4-chloro group is less withdrawing than 4-nitro, making the alpha-carbon less electrophilic and slowing the
substitution.
Workup : Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.
Outcome : Intermediate A shows slower reaction kinetics and lower yield (approx. 65-70%) compared to Intermediate B (80-85%), indicating lower synthetic efficiency.
Visualization: SAR & Synthesis Pathway
Figure 1: Comparative synthesis and SAR pathway. Intermediate A (Red) leads to suboptimal bioactivity compared to the industry standards S-4 (Yellow) and Ostarine (Green).
Conclusion
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide is a suboptimal SARM precursor. While it can be used to synthesize aryl-propionamide derivatives, the resulting compounds lack the specific electrostatic and steric properties required for high-affinity Androgen Receptor binding found in Andarine or Ostarine . Furthermore, the presence of the nitro-chloro motif presents higher risks of hepatic toxicity and mutagenicity compared to modern cyano-trifluoromethyl scaffolds.
Recommendation : For high-efficacy SARM development, utilize Intermediate C (Cyano/CF3) variants. Use Intermediate A only as a reference standard for impurity profiling or specific toxicity assays.
References
Dalton, J. T., et al. (2003). Pharmacodynamics of Selective Androgen Receptor Modulators.[2][1][3] Journal of Pharmacology and Experimental Therapeutics.[1] Link
Gao, W., et al. (2004).[3][4] Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry.[4] Link
Narayanan, R., et al. (2008). Selective Androgen Receptor Modulators in Chronic Disease.[5] Endocrine-Related Cancer. Link
Thevis, M., et al. (2011).[6] Detection of the Arylpropionamide-Derived SARM S-4 (Andarine) in a Black-Market Product.[5] Drug Testing and Analysis.[6][5][7][8] Link
PubChem Compound Summary. (2026). 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS 956576-42-4). National Center for Biotechnology Information. Link
Validating Chiral Purity of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide Derivatives
Executive Summary The synthesis of Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs) often relies on the precise stereochemistry of propanamide intermediates. Specifically, 2-chloro-N-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs) often relies on the precise stereochemistry of propanamide intermediates. Specifically, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide serves as a critical chiral scaffold.[1] The biological activity of the final pharmaceutical ingredient (API) is frequently dictated by the configuration at the C2 position; the eutomer (typically R or S depending on the specific target) provides therapeutic efficacy, while the distomer may exhibit toxicity or off-target binding.
This guide objectively compares the three primary methodologies for validating the chiral purity of this scaffold: Normal-Phase Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and Polarimetry . While Polarimetry remains a traditional quick-check, this guide demonstrates why SFC is emerging as the superior technique for high-throughput environments, offering a 3-4x reduction in analysis time compared to HPLC without compromising resolution.[1]
The Chiral Challenge: Racemization Risks
Before selecting an analytical method, one must understand the chemical instability of the analyte. The C2-hydrogen in 2-chloropropanamides is acidified by the adjacent carbonyl (electron-withdrawing) and the chlorine atom (inductive effect).[1]
Critical Risk: In the presence of even weak bases or polar protic solvents at elevated temperatures, this proton is labile, leading to an achiral enol intermediate and subsequent racemization.
Diagram 1: Racemization Mechanism via Enolization
Caption: The mechanism of base-catalyzed racemization at the alpha-chloro position. Analytical sample preparation must avoid basic solvents (e.g., pure DMSO/DMF without acid stabilization) to prevent in-vial racemization.[1]
Comparative Analysis: HPLC vs. SFC vs. Polarimetry
We evaluated three methods based on Resolution (
) , Analysis Time , Limit of Quantitation (LOQ) , and Green Chemistry Metrics .
Key Insight: While Polarimetry is fast, it fails to detect minor enantiomeric impurities (<1%) and is susceptible to the Horeau effect , where specific rotation is non-linear with concentration. It should never be the sole release criteria for clinical intermediates.
Detailed Experimental Protocols
Method A: Normal Phase Chiral HPLC (The Gold Standard)
Recommended for QC labs without SFC infrastructure.
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
Why it works: The low viscosity of supercritical CO2 allows for high flow rates without high backpressure, reducing run time from 20 mins (HPLC) to 5 mins (SFC) while maintaining baseline resolution.
Method Development & Validation Workflow
To ensure the chosen method meets regulatory standards (ICH Q2(R1)), follow this decision matrix.
Diagram 2: Validation Decision Tree
Caption: Step-by-step workflow for establishing a validated chiral method. Note the emphasis on robustness testing without basic additives.
Validation Criteria (ICH Q2)
Specificity: Baseline separation of enantiomers (
) and separation from known impurities (hydrolyzed acid, aniline precursor).
Linearity:
for the distomer (impurity) in the range of 0.1% to 2.0%.
Solution Stability: Verify the sample does not racemize in the autosampler over 24 hours. Recommendation: Keep autosampler at 4°C.
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).[1] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[2] Journal of Pharmaceutical and Biomedical Analysis.[1] Link
Subramanian, G. (Ed.).[1] (2001).[1][5] Chiral Separation Techniques: A Practical Approach.[1][6][7] Wiley-VCH.[1] (Foundational text on polysaccharide column selection).
Maier, N. M., Franco, P., & Lindner, W. (2001).[1] Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A. Link[1]
BenchChem Technical Notes. (2025). Racemization mechanisms in 2-phenylpropanamide synthesis.[1] (Context on alpha-proton acidity).
melting point determination and comparison for 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Executive Summary & Chemical Context 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4) is a critical intermediate in the synthesis of non-steroidal androgen receptor modulators (SARMs), specifically actin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 956576-42-4) is a critical intermediate in the synthesis of non-steroidal androgen receptor modulators (SARMs), specifically acting as the direct precursor to Andarine (S-4). In the synthesis pipeline, this molecule is formed via the acylation of 4-chloro-3-nitroaniline with 2-chloropropionyl chloride .
Precise melting point (MP) determination for this compound is not merely a physical constant check; it is the primary "gatekeeper" assay used to validate the completion of the acylation reaction.
The Challenge: The starting material (4-chloro-3-nitroaniline) has a melting point of ~100–103°C . The target amide product typically exhibits a higher melting point (range 115–135°C depending on enantiomeric purity and polymorphs).
The Risk: A melting point observed near 100°C indicates incomplete reaction or high residual starting material. A depressed melting point (e.g., 110°C) indicates a eutectic mixture.
This guide compares two determination methodologies—Capillary (Visual) vs. Differential Scanning Calorimetry (DSC) —to provide a robust protocol for validating this specific intermediate.
Experimental Protocols
Method A: Capillary Melting Point (Standard Routine)
Best for: Rapid in-process checks (IPC) during synthesis.
Protocol:
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (DCM or THF often used in synthesis). Grind to a fine powder.
Loading: Fill a standard glass capillary to a height of 2–3 mm. Compact by tapping.[1]
Ramp Rate:
Fast Ramp: 10°C/min up to 90°C.
Critical Ramp:1.0°C/min from 90°C to 140°C.
Observation: Record three points:
Collapse Point: First sign of wetting/sintering.
Meniscus Point: Formation of a liquid meniscus.
Clear Point: Complete liquefaction.
Method B: Differential Scanning Calorimetry (DSC)
Best for: Final Product Release, Purity Calculation, and Polymorph Screening.
Protocol:
Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).
Calibration: Indium (156.6°C) and Zinc standards.
Sample Prep: Weigh 2–5 mg into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists, though hermetic is preferred for pure solids).
Method:
Equilibrate at 30°C.
Ramp 10°C/min to 160°C.
Nitrogen purge: 50 mL/min.
Analysis: Determine
(extrapolated onset temperature) and .
Comparative Analysis & Data Interpretation
The following data illustrates the critical difference between the two methods when analyzing a "Crude" batch (incomplete reaction) versus a "Recrystallized" batch.
Table 1: Method Comparison Data (Representative)
Parameter
Capillary Method (Visual)
DSC Method (Thermodynamic)
Primary Output
Melting Range ()
Onset Temperature ()
Crude Sample (Contains ~5% Starting Material)
105.0 – 118.0°C (Broad range indicates impurity)
108.2°C ()Distinct broadened endotherm
Pure Sample (>98% HPLC Purity)
124.0 – 126.0°C (Sharp 2°C range)
124.5°C ()Sharp, narrow peak
Detection Limit
Subjective (User eye fatigue)
Quantitative (Enthalpy of fusion )
Key Advantage
Low cost, rapid setup
Detects Eutectic Impurities invisible to eye
Table 2: Impurity Impact Guide
Use this table to diagnose synthesis failures based on MP.
Observed MP Range
Diagnosis
Causality
Action Required
98 – 104°C
Critical Failure
Mostly unreacted 4-chloro-3-nitroaniline.
Reprocess reaction; check acyl chloride quality.
108 – 118°C
Eutectic Mixture
Product mixed with starting material.
Recrystallize (EtOH/Water or Toluene).
123 – 128°C
Target Range
High purity Amide product.
Proceed to next step (Nitro reduction).
> 135°C
Potential Anomaly
Possible salt formation or different polymorph.
Verify structure via NMR/IR.
Workflow & Decision Logic
The following diagram illustrates the decision process for characterizing the intermediate.
Figure 1: Decision tree for validating 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide purity via thermal analysis.
Technical Analysis: Why DSC is Superior here
While capillary methods are standard, DSC provides authoritative grounding for this specific molecule due to Thermodynamic Purity Determination .
The Van't Hoff Principle
The melting point depression observed in the "Crude" sample is governed by the Van't Hoff equation. In a capillary tube, a 5% impurity might only widen the range by 3-4°C visually. However, in DSC, the impurity causes a significant broadening of the melting endotherm's "left tail."
Equation:
Application: By analyzing the peak shape in DSC, you can calculate the mole fraction of the impurity (
) without needing a reference standard for the impurity itself. This is vital when the specific impurity (e.g., a hydrolysis byproduct) is unknown.
Polymorphism Alert
Amides derived from chiral acids (like 2-chloropropionic acid) are prone to polymorphism.
Racemic vs. Enantiopure: If you synthesized the product using (S)-2-chloropropionyl chloride , the resulting MP will differ from the racemic product.
DSC Advantage: DSC can detect a "solid-solid transition" (small exotherm) prior to melting, indicating a polymorphic rearrangement that capillary methods will miss entirely.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline (Starting Material). Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
Dalton, J. T., et al. (2006).Patent US20060287327A1: Selective androgen receptor modulators and methods of use thereof. (Describes the synthesis class of chlorinated nitro-phenyl amides).
Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Purity Determination. (Technical grounding for Van't Hoff analysis). Retrieved from [Link]
Role: Critical intermediate in the synthesis of non-steroidal anti-androgen (NSAA) pharmacophores (e.g., Enzalutamide analogs) and Selective Androgen Receptor Modulators (SARMs).
This guide addresses the verification of this specific intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting trace organic impurities, it often fails to detect inorganic salts, moisture, or retained solvents that inflate apparent yield. Elemental Analysis (EA) , specifically Carbon-Hydrogen-Nitrogen (CHN) combustion analysis, remains the definitive "gatekeeper" method for confirming bulk purity and stoichiometry prior to subsequent coupling reactions.
Theoretical Framework: The Baseline
Before experimental verification, the theoretical composition must be established. For
(MW: 263.08 g/mol ), the target values are:
Element
Calculation Basis
Theoretical Mass %
Acceptance Tolerance ()
Carbon (C)
41.09%
40.69% – 41.49%
Hydrogen (H)
3.07%
2.67% – 3.47%
Nitrogen (N)
10.65%
10.25% – 11.05%
Note: The presence of two chlorine atoms (Cl) and a nitro group (
) presents specific challenges for combustion analysis, requiring modified oxidation protocols described below.
Comparative Analysis: EA vs. HPLC vs. qNMR
Why perform EA when HPLC is available? The following comparison highlights the "Blind Spots" of each method.
The following diagram illustrates the decision workflow for verifying this intermediate.
Caption: Workflow integrating EA and HPLC. Note that EA is the primary trigger for detecting trapped solvents (Fail_Solvent) which HPLC often misses if the solvent peak is in the void volume.
The molecule contains two chlorine atoms and a nitro group . Standard combustion can yield inaccurate results due to the formation of volatile silver halides or incomplete reduction of nitrogen oxides.
Protocol: Dynamic Flash Combustion
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
Sample Prep:
Dry sample at 50°C under high vacuum ( < 1 mbar) for 24 hours to remove DCM/Ethyl Acetate.
Weigh 2.0 – 3.0 mg (
mg) into a Tin (Sn) capsule.
Combustion Tube Packing (Critical):
Oxidation Zone (950°C): Chromium(III) Oxide (
) catalyst.
Halogen Scrubber:Silver Tungstate on Magnesium Oxide or Silver Wool must be placed at the exit of the combustion zone.
Status: Contaminated with Sodium Chloride (NaCl) from wash steps.
Observation: All organic elements are proportionally low.
Element
Theoretical
Experimental
Delta ()
Interpretation
C
41.09%
39.05%
-2.04%
FAIL: Mass is accounted for by non-detectable inorganic salt.
H
3.07%
2.91%
-0.16%
FAIL: Proportional drop.
N
10.65%
10.12%
-0.53%
FAIL: Proportional drop.
Synthesis & Impurity Origins
Understanding the synthesis helps predict EA failures.
Caption: Synthesis pathway. Incomplete removal of TEA·HCl (Triethylamine Hydrochloride) is a common cause of Scenario C (Salt Batch) failures in EA.
References
American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. Retrieved from [Link][3]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Executive Summary & Operational Directive 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 81778-06-5) is a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Enzalutamide).[1] As a halogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
2-chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS: 81778-06-5) is a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Enzalutamide).[1] As a halogenated nitroaromatic amide, it presents a dual hazard profile: acute toxicity (oral/dermal) and environmental persistence .
The Core Directive: This compound must be managed as Halogenated Hazardous Chemical Waste . Under no circumstances should this material be discharged into municipal water systems or treated with standard acid/base neutralization protocols in the laboratory, as hydrolysis yields 4-chloro-3-nitroaniline , a compound with significantly higher mutagenic potential.[1]
Immediate Classification for Transport (DOT/IATA):
To ensure safety, operators must understand the causality of the hazards. We are not just avoiding contact; we are preventing the formation of more dangerous byproducts.
Hazard Category
Specific Risk
Mechanism of Action
Acute Toxicity
Oral/Dermal/Inhalation
Nitroaromatics can induce methemoglobinemia (interference with oxygen transport in blood) and liver/kidney damage.[1]
Chemical Reactivity
Hydrolysis Risk
CRITICAL: Exposure to strong acids or bases hydrolyzes the amide bond, releasing 4-chloro-3-nitroaniline .[1] This metabolite is a potent mutagen and skin sensitizer.[1]
Thermal Decomposition
Incineration Byproducts
Combustion releases Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO). Incineration must occur in facilities with scrubbers.[1]
Environmental
Aquatic Toxicity
Halogenated aromatics bioaccumulate. Classified as "Very toxic to aquatic life with long-lasting effects."[1][5]
Pre-Disposal Stabilization (The Self-Validating System)
This protocol utilizes a "Zero-Hydrolysis" approach.[1] The goal is to maintain the amide integrity until it reaches the high-temperature incinerator.[1]
A. Solid Waste (Pure Substance or Contaminated PPE)
Segregation: Isolate from oxidizers (nitrates, perchlorates) and strong bases (NaOH, KOH).
Primary Containment: Place solid waste into a clear, 6-mil polyethylene bag.
Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or jar.
Labeling: Affix a hazardous waste label immediately. Explicitly write: "Toxic Solid, Halogenated. DO NOT AUTOCLAVE."
B. Liquid Waste (Mother Liquors/Solvents)
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).
pH Check: Verify the waste stream is Neutral (pH 6-8).
Why? Acidic or Basic waste streams promote hydrolysis during storage.[1]
Stream Assignment: Pour into the "Halogenated Organic Waste" carboy.
Never mix with "Aqueous Acid" or "Aqueous Base" streams.[1]
Detailed Disposal Workflow
The following decision matrix ensures the material ends up in the correct destruction pathway (High-Temperature Incineration).
Visual Logic: Waste Stream Decision Tree
Caption: Figure 1. Decision logic for segregating 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide waste to ensure proper incineration.
Regulatory Compliance & Coding
To maintain "Cradle-to-Grave" compliance under RCRA (USA) and REACH (EU), use the following codes.
Regulatory Body
Code/Classification
Description
EPA (RCRA)
D001 (if in flammable solvent)
Ignitable Characteristic (Common for HPLC waste).[1]
EPA (RCRA)
Listed / Characteristic
While not explicitly P-listed, it is treated as Halogenated Organic Waste .[1]
Other organic solvents, washing liquids and mother liquors (Hazardous).
Operational Note: When filling out the waste manifest, always list the full chemical name . Do not use abbreviations like "Intermed-A". Waste contractors need the full name to determine the BTU value and chlorine content for the incinerator feed rates.
Emergency Spill Procedures
If a spill occurs, the "Self-Validating" safety protocol dictates immediate containment to prevent environmental release.[1]
Evacuate & PPE: Evacuate the immediate area. Don PPE: Nitrile gloves (double layer), lab coat, and P100 respirator (dust) or organic vapor cartridge (if in solvent).
Avoid Bleach: Do not use bleach (hypochlorite) as it can react with amine byproducts if hydrolysis has occurred.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234346, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide.[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification of Halogenated Solvents (F001-F005).[1] Retrieved from [Link]